molecular formula C7H13NO3 B1595705 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone CAS No. 3375-84-6

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Cat. No.: B1595705
CAS No.: 3375-84-6
M. Wt: 159.18 g/mol
InChI Key: HJXDCFUIDHJETK-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (CAS 3375-84-6) is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms . With a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol , this compound serves as a valuable building block in scientific research and chemical synthesis. Its key physicochemical properties include a calculated logP of 0.208, indicating moderate hydrophilicity, and a boiling point of 406.5 K (133.4 °C) at 0.07 kPa . This compound is of significant interest in industrial and environmental science, where it is recognized as a degradation product of di-2-propanolamide (DIPA) . For medicinal chemistry research, it provides a core structural template for the development of novel antibacterial agents . Oxazolidinones are a class of synthetic antibacterial agents known for their unique mechanism of action: they inhibit bacterial protein synthesis by binding to the P site of the ribosomal 50S subunit, thereby preventing the formation of a functional 70S initiation complex . This mechanism is distinct from other protein synthesis inhibitors, making oxazolidinones like Linezolid effective against a broad spectrum of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The most common synthetic route to this compound involves the intramolecular cyclization of amino alcohols, such as 2-hydroxypropylamine, with carboxylic acid derivatives under controlled conditions . This reaction is typically performed in methanol or ethanol at temperatures between 60°C and 80°C to optimize cyclization efficiency . More advanced one-pot synthesis methods utilizing chloroformate intermediates have also been developed, offering advantages in atom economy and milder reaction conditions . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
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InChI

InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDCFUIDHJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)O1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955347
Record name 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3375-84-6
Record name 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone
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Record name N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone
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Record name 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
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Record name N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The synthesis of oxazolidinone derivatives continues to be an area of intense research, driven by their broad spectrum of biological activities and their utility as versatile chiral auxiliaries in asymmetric synthesis. This guide provides a comprehensive technical overview of a robust and environmentally conscious method for the synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, a key intermediate and building block in medicinal and materials chemistry. As a senior application scientist, this document is structured to not only provide a detailed synthetic protocol but also to elucidate the underlying chemical principles and mechanistic rationale, thereby empowering researchers to adapt and optimize this synthesis for their specific applications.

Introduction

This compound is a heterocyclic compound characterized by a 2-oxazolidinone core, a five-membered ring containing both nitrogen and oxygen heteroatoms. The substituents at the 3- and 5-positions, a 2-hydroxypropyl group and a methyl group, respectively, impart specific physical and chemical properties that make it a valuable synthon. The presence of a secondary alcohol and a carbamate within a chiral framework offers multiple points for further functionalization, rendering it a versatile intermediate in the development of novel pharmaceuticals and functional materials.

This guide will focus on a green and efficient synthetic approach: the reaction of 1-amino-2-propanol with propylene carbonate. This method avoids the use of hazardous reagents such as phosgene and offers high atom economy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target molecule is paramount for its successful synthesis, purification, and characterization.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
CAS Registry Number 3375-84-6[1]
Appearance Colorless to pale yellow liquidGeneral knowledge
Boiling Point Not readily available
Solubility Soluble in water, alcohols, and other polar organic solventsGeneral knowledge

Synthetic Pathway: A Green Chemistry Approach

The chosen synthetic route involves the base-catalyzed reaction of 1-amino-2-propanol with propylene carbonate. This pathway is advantageous due to the ready availability and low toxicity of the starting materials and the absence of hazardous byproducts.

Synthesis_Pathway 1-Amino-2-propanol 1-Amino-2-propanol Intermediate Hydroxyalkyl Carbamate Intermediate 1-Amino-2-propanol->Intermediate + Propylene Carbonate Propylene_Carbonate Propylene Carbonate Propylene_Carbonate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (-H2O) Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Intermediate caption Figure 1: Synthetic pathway for this compound. Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Ring-Opening cluster_step2 Step 2: Intramolecular Cyclization Reactants 1-Amino-2-propanol Propylene Carbonate Transition_State_1 Transition State Reactants:p1->Transition_State_1 Reactants:p2->Transition_State_1 Intermediate Hydroxyalkyl Carbamate Intermediate Transition_State_1->Intermediate Transition_State_2 Transition State Intermediate->Transition_State_2 Product This compound Water Transition_State_2->Product:p1 Transition_State_2->Product:p2 caption Figure 2: Mechanistic steps of the synthesis.

Caption: Figure 2: Mechanistic steps of the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier
1-Amino-2-propanol78-96-675.11≥98%Sigma-Aldrich
Propylene Carbonate108-32-7102.09≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%VWR

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1-amino-2-propanol (7.51 g, 0.1 mol) and potassium carbonate (1.38 g, 0.01 mol) as the catalyst.

    • Begin stirring the mixture at room temperature.

  • Addition of Propylene Carbonate:

    • Slowly add propylene carbonate (10.21 g, 0.1 mol) to the reaction mixture using a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate catalyst.

    • The crude product is a viscous liquid.

  • Purification:

    • Purify the crude product by vacuum distillation. [2]This is the preferred method to obtain a high-purity product, as it allows for the separation of the desired product from unreacted starting materials and any high-boiling impurities at a lower temperature, preventing thermal decomposition. [2] * Collect the fraction boiling at the appropriate temperature and pressure. The exact boiling point under vacuum will depend on the specific pressure achieved.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure of the molecule by showing the chemical environment of each proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is used to identify the functional groups present in the molecule. Key expected peaks include:

    • A broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A strong peak around 1750 cm⁻¹ corresponding to the C=O stretch of the cyclic carbamate (oxazolidinone ring).

    • Peaks in the 1200-1000 cm⁻¹ region corresponding to C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The NIST Chemistry WebBook provides a reference mass spectrum for this compound. [1] 2. Chromatographic Analysis:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-Amino-2-propanol is a corrosive liquid and should be handled with care.

  • Propylene carbonate is a combustible liquid.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis of this compound. By leveraging a green and efficient reaction between 1-amino-2-propanol and propylene carbonate, this method provides a reliable route to this valuable chemical intermediate. The detailed protocol, coupled with mechanistic insights and characterization guidelines, is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The principles and techniques described herein can be adapted and optimized for the synthesis of a wide range of related oxazolidinone derivatives.

References

  • NIST Chemistry WebBook. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. [Link]

  • Chaudhari, R. V., et al. (2010). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.
  • ResearchGate. (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. While a complete, publicly available, assigned high-resolution NMR spectrum for this specific molecule is not readily found in the peer-reviewed literature, this guide will leverage spectral data from close structural analogs and predictive models to offer a robust framework for its analysis. The principles and methodologies outlined herein are designed to empower researchers in drug development and organic synthesis to confidently identify and characterize this and related N-substituted oxazolidinones.

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics.[1] The precise substitution pattern on the ring and its appendages is critical to biological activity, making unambiguous structural elucidation by NMR a cornerstone of any synthetic or drug discovery campaign involving this motif.

Molecular Structure and Stereochemical Considerations

This compound possesses two stereocenters, one at C5 of the oxazolidinone ring and the other at C2' of the hydroxypropyl side chain. This gives rise to the possibility of four diastereomers: (5R, 2'R), (5S, 2'S), (5R, 2'S), and (5S, 2'R). It is crucial to recognize that the NMR spectra of these diastereomers will exhibit distinct chemical shifts and coupling constants, particularly for the protons and carbons at or near the stereocenters. The exact stereochemistry of a sample will depend on the synthetic route employed. For the purposes of this guide, we will discuss the general features expected for this structure, noting where diastereomeric differences would be most apparent.

Caption: A streamlined workflow for NMR sample preparation.

NMR Data Acquisition

Modern NMR spectrometers are highly automated, but understanding the key acquisition parameters is essential for optimizing data quality.

Recommended Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.

    • Relaxation Delay (d1): 2 seconds.

Advanced 2D NMR Experiments:

For unambiguous assignment of all proton and carbon signals, especially in the case of diastereomers, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular structure.

Sources

The Unexplored Potential of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone: A Technical Guide to a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters. While the Evans oxazolidinones have been extensively studied and applied, a vast number of structurally related auxiliaries offer untapped potential. This technical guide delves into the core principles and potential applications of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone , a chiral auxiliary with unique structural features. Due to the limited specific literature on this particular auxiliary, this guide will establish a framework for its application by drawing parallels with well-documented oxazolidinone systems. We will explore its probable synthesis, the mechanistic basis for stereocontrol, and provide detailed, field-proven protocols for its N-acylation and subsequent use in diastereoselective alkylation and aldol reactions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of chiral auxiliaries.

Introduction: Beyond the Archetypal Evans Auxiliary

The quest for enantiomerically pure compounds is a central theme in modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer. Chiral auxiliaries are powerful tools in this endeavor, offering a robust method for controlling stereochemistry during carbon-carbon bond formation.[1] These chiral molecules are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed, having imparted their chirality to the product.

The family of oxazolidinones, popularized by David A. Evans, represents one of the most successful classes of chiral auxiliaries.[2] Their rigid, planar structure and the steric influence of substituents at the 4 and 5 positions of the ring allow for a high degree of facial selectivity in enolate reactions. This guide focuses on a lesser-known member of this family, This compound . The presence of a hydroxyl group on the N-substituent introduces a potential coordinating element, which could offer unique modes of stereocontrol compared to the more common alkyl or benzyl substituents.

While specific data on the performance of this compound is scarce in peer-reviewed literature, its structural analogy to well-understood auxiliaries allows us to project its reactivity and utility. This guide will therefore serve as a predictive and practical manual for its deployment in asymmetric synthesis.

Synthesis of the Chiral Auxiliary

The synthesis of chiral oxazolidinones typically originates from readily available chiral pool starting materials, such as α-amino acids.[3] For this compound, a plausible synthetic route would start from a chiral amino alcohol. A likely precursor for the 5-methyl-2-oxazolidinone core is alaninol, which can be derived from the natural amino acid L-alanine.

A general and efficient method for the cyclization of β-amino alcohols involves reaction with phosgene or a phosgene equivalent like diethyl carbonate.[4] The subsequent N-alkylation with a suitable propylene oxide derivative would furnish the target molecule.

Proposed Synthetic Pathway:

G cluster_0 Synthesis of 5-methyl-2-oxazolidinone cluster_1 N-Alkylation L-Alanine L-Alanine Reduction Reduction L-Alanine->Reduction L-Alanol L-Alanol Reduction->L-Alanol Cyclization Cyclization L-Alanol->Cyclization 5-methyl-2-oxazolidinone 5-methyl-2-oxazolidinone Cyclization->5-methyl-2-oxazolidinone Alkylation Alkylation 5-methyl-2-oxazolidinone->Alkylation Propylene_oxide Propylene oxide derivative Propylene_oxide->Alkylation Target_Auxiliary This compound Alkylation->Target_Auxiliary

Caption: Proposed synthesis of the chiral auxiliary.

Mechanism of Stereocontrol: The Role of the Oxazolidinone Scaffold

The stereodirecting power of oxazolidinone auxiliaries stems from the formation of a rigid, chelated enolate intermediate. Upon N-acylation, the resulting imide can be deprotonated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a Z-enolate.[1] The metal cation then coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a planar, five-membered chelate ring.

This rigid conformation forces the substituent at the 5-position of the oxazolidinone ring to project outwards, effectively blocking one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective reaction.

Caption: Mechanism of stereocontrol in oxazolidinone auxiliaries.

The N-(2-hydroxypropyl) group in the target auxiliary may further influence stereoselectivity. The hydroxyl group could potentially coordinate to the metal cation of the enolate or to a Lewis acid catalyst, leading to an even more rigid transition state and potentially different stereochemical outcomes compared to non-coordinating N-substituents.

Experimental Protocols

The following protocols are based on well-established procedures for Evans-type auxiliaries and are expected to be highly applicable to this compound.[1]

N-Acylation of the Chiral Auxiliary

A crucial first step is the attachment of a carboxylic acid moiety to the nitrogen of the oxazolidinone. A common and effective method involves the use of an acid chloride in the presence of a strong base.

Protocol: N-Propionylation

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Acylation: Add propionyl chloride (1.1 eq.) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography.

ReagentMolar Eq.Purpose
Chiral Auxiliary1.0Chiral source
Anhydrous THF-Solvent
n-Butyllithium1.05Strong base for deprotonation
Propionyl Chloride1.1Acylating agent
Asymmetric Alkylation

With the N-acylated auxiliary in hand, the diastereoselective alkylation can be performed.

Protocol: Asymmetric Allylation

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl-3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the Z-enolate.

  • Alkylation: Add allyl iodide (1.2 eq.) and stir the reaction mixture at -78 °C for 4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The desired diastereomer is then isolated by silica gel chromatography.

ReagentMolar Eq.Purpose
N-Acyl Auxiliary1.0Substrate
Anhydrous THF-Solvent
NaHMDS1.1Base for enolate formation
Allyl Iodide1.2Electrophile
Asymmetric Aldol Reaction

The boron enolates of N-acyloxazolidinones are particularly effective in asymmetric aldol reactions, affording high diastereoselectivity.[4]

Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

  • Preparation: Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon.

  • Enolate Formation: Cool the solution to 0 °C and add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). Stir for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 eq.) dropwise. Stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purification: The product can be purified by silica gel chromatography.

ReagentMolar Eq.Purpose
N-Acyl Auxiliary1.0Substrate
Anhydrous DCM-Solvent
Di-n-butylboron triflate1.1Forms boron enolate
Triethylamine1.2Base
Isobutyraldehyde1.2Electrophile

Cleavage of the Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be removed. The method of cleavage can be chosen to yield different functional groups.

  • To obtain the Carboxylic Acid: Hydrolysis with lithium hydroxide and hydrogen peroxide is a standard and effective method.[1]

  • To obtain the Alcohol: Reduction with lithium borohydride or lithium aluminum hydride will cleave the auxiliary to yield the primary alcohol.

  • To obtain the Aldehyde: More specialized reducing agents, such as DIBAL-H, can be used to obtain the aldehyde, though this can be substrate-dependent.[5]

  • To obtain the Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent can convert the acylated auxiliary into a Weinreb amide, which is a versatile intermediate for the synthesis of ketones.

G cluster_cleavage Auxiliary Cleavage Pathways Alkylated_Auxiliary Alkylated Auxiliary Adduct Carboxylic_Acid Carboxylic Acid Alkylated_Auxiliary->Carboxylic_Acid LiOH, H₂O₂ Alcohol Alcohol Alkylated_Auxiliary->Alcohol LiBH₄ or LiAlH₄ Aldehyde Aldehyde Alkylated_Auxiliary->Aldehyde DIBAL-H Weinreb_Amide Weinreb Amide Alkylated_Auxiliary->Weinreb_Amide Me(OMe)NH·HCl, i-PrMgCl

Caption: Cleavage pathways for the chiral auxiliary.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, platform for asymmetric synthesis. While direct experimental data remains to be published, the foundational principles of oxazolidinone-mediated stereocontrol provide a strong basis for its successful application. The protocols and mechanistic insights detailed in this guide, derived from decades of research on analogous systems, offer a robust starting point for researchers to investigate the unique properties of this chiral auxiliary. The presence of the N-(2-hydroxypropyl) substituent may open new avenues for stereocontrol through secondary coordination, a hypothesis that warrants experimental validation. As the demand for enantiomerically pure compounds continues to grow, the exploration of novel chiral auxiliaries like the one discussed herein will be crucial for advancing the frontiers of chemical synthesis.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

  • García-García, P., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1483. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral oxazolidinones. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Bull, J. A., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 4(13), 2639-2647. [Link]

  • Kingston University London. Asymmetric [3 + 2] cycloaddition reactions: new chemistry for solid phase. [Link]

  • Hein, J. E., & Hultin, P. G. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(05), 635-638.
  • Al-Zoubi, R. M. (2014). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 42(2), 99-102.
  • Pinto, M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5477. [Link]

  • Palomo, C., et al. (2004). N-Acyl-1,3-oxazolidines in Asymmetric Synthesis.
  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3343. [Link]

  • Kim, B. M., Williams, S. F., & Masamune, S. (1991). Asymmetric Aldol Reactions using Boron Enolates. In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.
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  • Romea, P., & Urpí, F. (2009). Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. Organic Syntheses, 86, 81-91.
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The Unseen Workhorse: A Technical Guide to 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration of a Versatile Heterocyclic Compound

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (CAS No. 3375-84-6), a heterocyclic compound with significant, yet underexplored, potential across various scientific domains. Moving beyond a simple recitation of properties, we will delve into the causality behind its reactivity, explore its prospective applications with a critical eye, and provide actionable insights for its synthesis and safe handling. This document is structured to serve as a foundational resource for researchers seeking to innovate with this versatile molecule.

Core Molecular Attributes and Physicochemical Landscape

This compound is a bifunctional molecule characterized by a stable 5-methyl-2-oxazolidinone ring and a reactive secondary hydroxyl group on its N-propyl substituent. This unique structural combination governs its physical and chemical behavior, making it a subject of interest for both polymer and medicinal chemists.

Structural and Physicochemical Data Summary

PropertyValueSource
CAS Number 3375-84-6[1][2]
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and various organic solvents[1]
Boiling Point 133.4 °C (406.5 K) at 0.07 kPa[3]
logP (Octanol/Water Partition Coefficient) 0.208 (Calculated)[3]

The presence of both a polar oxazolidinone ring and a hydroxyl group contributes to its solubility in a broad range of solvents, a critical attribute for its utility as a reactant and intermediate.[1] The calculated logP value suggests a degree of hydrophilicity, which is significant for potential biological applications.[3]

Figure 1: Chemical Structure of this compound (A visual representation of the molecule's key functional groups.)

Synthesis Strategies: A Practical Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient method can be extrapolated from established synthesis routes for analogous N-substituted 2-oxazolidinones. The most logical pathway involves the reaction of an appropriate amino alcohol with a cyclic carbonate.

Proposed Synthesis Pathway: Reaction of 1-Amino-2-propanol with Propylene Carbonate

This method offers a direct and atom-economical route to the target molecule. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the propylene carbonate, followed by an intramolecular cyclization.

Synthesis_Pathway Figure 2: Proposed Synthesis of this compound Reactant1 1-Amino-2-propanol Intermediate Acyclic Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Propylene Carbonate Reactant2->Intermediate Product 3-(2-Hydroxypropyl)-5-methyl- 2-oxazolidinone Intermediate->Product Intramolecular Cyclization Byproduct Propylene Glycol Intermediate->Byproduct Elimination

Figure 2: Proposed Synthesis of this compound (A simplified workflow of the proposed synthesis.)

Experimental Protocol: A Self-Validating System

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, combine equimolar amounts of 1-amino-2-propanol and propylene carbonate.

  • Solvent and Catalyst: While the reaction can proceed neat, a high-boiling point, inert solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to ensure homogeneity and controlled heating. The addition of a basic catalyst, such as potassium carbonate or a phosphonium-based ionic liquid, can significantly accelerate the reaction.[4]

  • Reaction Conditions: Heat the mixture to a temperature range of 140-160 °C.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by vacuum distillation. The expected boiling point is approximately 133.4 °C at 0.07 kPa.[3]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Potential Applications: A Forward Look

The unique bifunctionality of this compound opens doors to a variety of potential applications, primarily in polymer chemistry and as a building block in organic synthesis.

Polymer Chemistry: A Reactive Component in Polyurethanes and Epoxy Resins

The presence of a secondary hydroxyl group makes this molecule a prime candidate for incorporation into polymer backbones.

  • Polyurethane Production: It can act as a polyol in the synthesis of polyurethane foams. The hydroxyl group will react with isocyanates, integrating the oxazolidinone moiety into the polymer network. This could potentially modify the foam's properties, such as thermal stability and mechanical strength. The oxazolidinone ring, being a polar and rigid structure, may enhance the material's performance.

  • Reactive Diluent in Epoxy Resins: In epoxy resin formulations, viscosity control is crucial. This compound could serve as a reactive diluent. Its hydroxyl group can react with the epoxy rings, becoming part of the cured matrix. This not only reduces the initial viscosity of the resin but also contributes to the final properties of the thermoset, potentially improving adhesion and thermal shock resistance.[5]

Chiral Auxiliary in Asymmetric Synthesis

The oxazolidinone scaffold is renowned for its role as a chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules.[6] While the specific use of this compound in this context is not well-documented, its structure suggests this as a promising area of investigation. The chirality of the starting amino alcohol would be transferred to the oxazolidinone, which could then be used to direct stereoselective reactions. Given that both (R)- and (S)-1-amino-2-propanol are commercially available, both enantiomers of the corresponding chiral auxiliary could be synthesized.

Chiral_Auxiliary_Concept Figure 3: Concept of Chiral Auxiliary Application cluster_0 Step 1: Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Cleavage Prochiral Prochiral Substrate Adduct Substrate-Auxiliary Adduct Prochiral->Adduct Auxiliary Chiral Oxazolidinone Auxiliary Auxiliary->Adduct DiastereomericProduct Diastereomerically Enriched Product Adduct->DiastereomericProduct Diastereoselective Transformation Reagent Reagent Reagent->DiastereomericProduct ChiralProduct Enantiomerically Pure Product DiastereomericProduct->ChiralProduct Cleavage RecoveredAuxiliary Recovered Auxiliary DiastereomericProduct->RecoveredAuxiliary

Figure 3: Concept of Chiral Auxiliary Application (A general workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.)

Intermediate in Pharmaceutical and Agrochemical Synthesis

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics.[6] this compound can serve as a versatile intermediate for the synthesis of novel bioactive molecules. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores.

Spectroscopic and Safety Profile

Spectroscopic Characterization (Predicted and Analog-Based)

  • ¹H NMR: Key signals would include multiplets for the CH and CH₂ groups of the propyl chain and the oxazolidinone ring, a doublet for the methyl group on the ring, a doublet for the methyl group on the propyl chain, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the oxazolidinone ring (typically around 158-160 ppm), as well as signals for the carbons of the propyl chain and the methyl groups.

  • FTIR: The most prominent absorption bands would be a strong C=O stretch for the carbamate carbonyl (around 1750 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3400 cm⁻¹), and C-N and C-O stretching vibrations.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the data for related oxazolidinones, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Hazards: May be harmful if swallowed and may cause skin and eye irritation.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.

Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before handling this or any chemical compound.

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. Its straightforward synthesis and versatile bifunctional nature make it an attractive candidate for further investigation in polymer science, asymmetric synthesis, and medicinal chemistry. This guide has laid the foundational knowledge for its synthesis, properties, and potential applications, with the aim of stimulating further research and innovation. The development of detailed experimental protocols for its use as a chiral auxiliary and as a monomer in novel polymers are particularly promising avenues for future exploration. As our understanding of this compound grows, so too will its role in the development of advanced materials and therapeutics.

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3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound of interest in pharmaceutical and synthetic chemistry.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice. We present a self-validating, multi-technique approach that integrates Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy to unambiguously determine the compound's constitution, connectivity, and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for the characterization of complex small molecules.

Foundational Molecular Analysis

Before embarking on detailed spectroscopic analysis, the initial step is to confirm the fundamental molecular properties. This establishes the elemental composition and molecular mass, which serve as the foundational constraints for all subsequent structural deductions.

The target molecule, this compound, has the following core properties:

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[2][3]
Molecular Weight 159.1830 g/mol [2]
Monoisotopic Mass 159.08954 Da[3]
IUPAC Name 3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one[3]

These values are the primary targets for verification by high-resolution mass spectrometry.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the cornerstone for determining molecular weight and gaining initial structural insights through fragmentation analysis. The choice of ionization technique is critical; Electrospray Ionization (ESI) is particularly well-suited for this polar, non-volatile molecule.

Expertise & Causality: ESI is selected over other methods like Electron Ionization (EI) because it is a soft ionization technique that minimizes premature fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺). This is crucial for confidently establishing the molecular weight. The analysis is typically performed using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to provide accurate mass measurements that validate the elemental formula.

Experimental Protocol: High-Resolution LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.

  • Chromatography: While not strictly necessary for initial mass determination, coupling with LC is standard practice.[4]

    • Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the polar compound.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Acquire data in full scan mode over a mass range of m/z 50-500.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the primary ion of interest (m/z 160.0968) to elucidate structural fragments.

Data Interpretation & Expected Results

The primary goal is to observe the protonated molecule and characteristic adducts. Tandem MS (MS/MS) provides confirmatory structural data by breaking the molecule at its weakest points.

Ion SpeciesCalculated m/zExpected Observation & Rationale
[M+H]⁺ 160.0968The primary ion observed. Its accurate mass confirms the C₇H₁₃NO₃ formula.
[M+Na]⁺ 182.0788A common adduct, providing secondary confirmation of the molecular weight.[3]
[M+H-H₂O]⁺ 142.0862Result of fragmentation; loss of the hydroxyl group as water from the propyl side chain.[3]

Key Fragmentation Pathways: The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic losses corresponding to the side chain, providing direct evidence for its structure and attachment to the oxazolidinone core.

M_H [M+H]⁺ m/z 160.0968 Fragment1 Loss of C₃H₇O (Hydroxypropyl radical) M_H->Fragment1 Fragment2 Loss of H₂O M_H->Fragment2 Fragment3 Loss of C₃H₆O (Propylene oxide) M_H->Fragment3 Product1 Oxazolidinone Core Ion m/z 102.0550 Fragment1->Product1 Fragmentation Product2 [M+H-H₂O]⁺ m/z 142.0862 Fragment2->Product2 Dehydration Product3 Cleavage Product m/z 101.0393 Fragment3->Product3 Rearrangement & Loss

Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, FTIR is essential for confirming the presence of the hydroxyl (-OH) and the critical oxazolidinone carbonyl (C=O) groups.

Expertise & Causality: The position of the carbonyl absorption is highly diagnostic. A typical ketone or ester carbonyl appears around 1715-1750 cm⁻¹. However, for a cyclic carbamate (oxazolidinone), this peak is shifted to a higher frequency (typically 1750-1810 cm⁻¹) due to ring strain and the electronic effects of the adjacent nitrogen and oxygen atoms.[5] Observing a strong absorption in this specific region is a powerful indicator of the oxazolidinone ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation & Expected Absorption Bands

The spectrum is analyzed for characteristic peaks that correspond to specific bond vibrations.

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale & Expected Appearance
3500 - 3200 O-H (Alcohol)StretchingA strong, broad peak confirming the hydroxyl group.
2980 - 2850 C-H (Aliphatic)StretchingSharp peaks corresponding to the methyl and methylene groups.
~1760 C=O (Carbamate)StretchingA very strong, sharp peak characteristic of the 2-oxazolidinone ring.[5]
1250 - 1050 C-OStretchingStrong absorptions from the alcohol and the ring ether linkage.
~1200 C-NStretchingA moderate absorption from the amine within the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic compounds in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the atomic connectivity.

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this molecule as it allows for the clear observation of the exchangeable hydroxyl proton (-OH), which might otherwise be broadened or exchanged in CDCl₃. All chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[7]

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz) Note: Chemical shifts (δ) and coupling constants (J) are predicted values based on typical ranges for similar structures.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)
H-5~4.65m1H
H-4a (ax)~3.30t1H~8.5
H-4b (eq)~3.70dd1H~8.5, 6.5
H-1'a~3.15m1H
H-1'b~3.40m1H
H-2'~3.85m1H
2'-OH~4.80d1H~5.0
5-CH₃~1.30d3H~6.0
2'-CH₃~1.05d3H~6.2
¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon atoms and their chemical nature.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale
C-2 (C=O)~158.0Carbonyl carbon of the carbamate.
C-5~75.0Methine carbon attached to oxygen and methyl group.
C-2'~65.0Methine carbon of the side chain, attached to -OH.
C-4~50.0Methylene carbon of the ring, attached to nitrogen.
C-1'~48.0Methylene carbon of the side chain, attached to nitrogen.
5-CH₃~21.0Methyl group on the oxazolidinone ring.
2'-CH₃~19.0Methyl group on the hydroxypropyl side chain.
2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides a strong hypothesis, 2D NMR validates the structure by showing correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the proton network within the propyl side chain and the oxazolidinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting the different fragments of the molecule.

cluster_ring Oxazolidinone Ring cluster_chain Hydroxypropyl Chain C2 C-2 (158.0) O_ring O C2->O_ring C5 C-5 (75.0) O_ring->C5 C4 C-4 (50.0) C5->C4 C5_Me 5-CH₃ (21.0) C5->C5_Me N3 N-3 C4->N3 N3->C2 C1_prime C-1' (48.0) C5_Me->C5 C5_Me->C4 C1_prime->C2 C1_prime->C4 C2_prime C-2' (65.0) C2_Me 2'-CH₃ (19.0) C2_Me->C1_prime C2_Me->C2_prime G start Synthesized Racemic Mixture (4 Stereoisomers) screen Screen Chiral Columns (e.g., Chiralpak IA, IC, ID) start->screen Step 1: Column Selection mobile_phase Screen Mobile Phases (Normal vs. Polar Organic vs. Reversed) screen->mobile_phase Step 2: Eluent Screening optimize Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) mobile_phase->optimize Step 3: Fine-Tuning analysis Baseline Separation Achieved optimize->analysis end Quantify Diastereomeric and Enantiomeric Purity analysis->end

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Methodological & Application

Application Notes and Protocols: Chiral Synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Oxazolidinones

Oxazolidinones are a critical class of heterocyclic compounds that serve as foundational scaffolds in modern medicinal chemistry and asymmetric synthesis. Their rigid, predictable stereochemical architecture makes them exceptional chiral auxiliaries, which are molecules temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][2] This control is paramount in drug development, where the chirality of a molecule often dictates its pharmacological activity and safety profile.[3] The Evans auxiliaries, a famous example, are oxazolidinone-based and have been instrumental in the synthesis of complex natural products by enabling highly diastereoselective alkylation and aldol reactions.[2][4]

Beyond their role as auxiliaries, the oxazolidinone ring is a core structural feature in several potent pharmaceutical agents, most notably in antibiotics like Linezolid.[5] The specific compound of interest, 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (CAS 3375-84-6), is a valuable chiral building block.[6][7] Its structure, featuring a reactive secondary alcohol and two stereocenters, makes it a versatile intermediate for synthesizing more complex, biologically active molecules.[7] This guide provides an in-depth analysis of the synthetic strategies, mechanistic principles, and a detailed protocol for the enantioselective synthesis of this important compound.

Synthetic Strategies and Mechanistic Causality

The enantioselective synthesis of oxazolidinones can be approached through several strategic pathways. The choice of method often depends on the availability of chiral starting materials, desired scale, and the specific stereoisomer required.

Strategy 1: Catalytic Cycloaddition of Epoxides and Isocyanates

A highly convergent and atom-economical approach is the [3+2] cycloaddition of an epoxide with an isocyanate.[8] This reaction forms the five-membered oxazolidinone ring in a single, efficient step.

Mechanistic Rationale: The core of this strategy relies on the activation of the epoxide ring by a Lewis acid catalyst, such as a chromium or aluminum complex.[9][10] The mechanism proceeds through several key stages:

  • Lewis Acid Activation: The catalyst coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack.

  • Nucleophilic Ring-Opening: A nucleophile, often a halide anion associated with the catalyst system, attacks one of the epoxide carbons.[9] For terminal epoxides like propylene oxide, this attack typically occurs at the less sterically hindered carbon (an SN2-type mechanism), ensuring high regioselectivity for a 5-substituted oxazolidinone.[9]

  • Intermediate Formation: The resulting metal-coordinated alkoxide reacts with the electrophilic carbon of the isocyanate to form a carbamate intermediate.

  • Intramolecular Cyclization: The carbamate intermediate then undergoes an intramolecular ring-closing reaction to form the thermodynamically stable oxazolidinone ring, regenerating the catalyst in the process.[9]

The stereochemistry of the final product is directly dictated by the stereochemistry of the starting epoxide. Using enantiopure (R)-propylene oxide, for example, will yield the corresponding (R)-5-methyl-2-oxazolidinone derivative.

G cluster_0 Catalytic Cycle A Epoxide + Catalyst B Activated Epoxide-Catalyst Complex A->B Coordination C Nucleophilic Attack & Ring Opening B->C Nu- Attack D Alkoxide Intermediate C->D E Reaction with Isocyanate D->E F Carbamate Intermediate E->F G Intramolecular Cyclization F->G Ring Closure H Oxazolidinone Product + Catalyst G->H Product Release H->A Catalyst Regeneration Isocyanate Isocyanate Isocyanate->E Nucleophile Nucleophile (e.g., Cl-) Nucleophile->C caption Fig 1. Catalytic cycle for oxazolidinone synthesis.

Fig 1. Catalytic cycle for oxazolidinone synthesis.
Strategy 2: Cyclization from Chiral Amino Alcohols

An alternative and highly reliable method involves building the oxazolidinone ring from a pre-existing chiral amino alcohol. This strategy offers excellent stereochemical control as the key stereocenter is already established in the starting material.

Mechanistic Rationale: The synthesis begins with a chiral 1,2-amino alcohol, such as (R)-1-aminopropan-2-ol. This precursor is then reacted with a carbonylating agent to form the cyclic carbamate (oxazolidinone).

  • Choice of Carbonyl Source: Historically, highly reactive and toxic reagents like phosgene (COCl₂) were used. Modern, safer alternatives are preferred, including:

    • Dialkyl Carbonates (e.g., Diethyl Carbonate): A greener option that proceeds with the elimination of alcohol. A base is typically used to facilitate the reaction.

    • Chloroformates: These react readily with the amino group, followed by a base-induced cyclization.

    • Cyclic Carbonates (e.g., Propylene Carbonate): This is an elegant approach where a cyclic carbonate reacts with the amine, leading to ring-opening followed by a new ring-closing step to form the desired oxazolidinone.

  • N-Alkylation: Once the core 5-methyl-2-oxazolidinone is formed, the nitrogen can be alkylated to introduce the 2-hydroxypropyl side chain. This is typically achieved by reacting the oxazolidinone with a suitable electrophile, such as propylene oxide or 1-chloro-2-propanol, under basic conditions. The nucleophilic nitrogen of the oxazolidinone attacks the epoxide or displaces the chloride, forging the N-C bond.

This stepwise approach provides multiple points for purification and characterization, ensuring the integrity of the final product.

Experimental Protocol: Synthesis of (S)-3-((R)-2-Hydroxypropyl)-5-methyl-2-oxazolidinone

This protocol details a reliable, two-step synthesis starting from a chiral amino alcohol. It prioritizes the use of commercially available and relatively safe reagents.

Objective: To synthesize (S)-3-((R)-2-Hydroxypropyl)-5-methyl-2-oxazolidinone with high stereochemical purity.

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-Alaninol ((R)-2-Amino-1-propanol)≥98%Standard Chemical Supplier
Diethyl CarbonateReagent Grade, ≥99%Standard Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, PowderStandard Chemical Supplier
(R)-Propylene Oxide≥99%Standard Chemical Supplier
Lithium Bromide (LiBr)Anhydrous, ≥99%Standard Chemical Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Chemical Supplier
Dichloromethane (DCM)HPLC GradeStandard Chemical Supplier
Ethyl Acetate (EtOAc)HPLC GradeStandard Chemical Supplier
HexanesHPLC GradeStandard Chemical Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical Supplier
Silica Gel60 Å, 230-400 meshStandard Chemical Supplier
Protocol Part 1: Synthesis of (R)-5-Methyl-2-oxazolidinone
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add (R)-Alaninol (7.51 g, 100 mmol), diethyl carbonate (23.6 g, 200 mmol, 2.0 equiv.), and potassium carbonate (1.38 g, 10 mmol, 0.1 equiv.).

  • Reaction: Heat the mixture to a gentle reflux (approx. 125-130 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete within 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess diethyl carbonate and ethanol byproduct. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield pure (R)-5-methyl-2-oxazolidinone as a white solid.

Protocol Part 2: Synthesis of (S)-3-((R)-2-Hydroxypropyl)-5-methyl-2-oxazolidinone
  • Reaction Setup: In a separate oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (R)-5-methyl-2-oxazolidinone (10.1 g, 100 mmol) in anhydrous THF (100 mL).

  • Catalyst Addition: Add anhydrous lithium bromide (0.87 g, 10 mmol, 0.1 equiv.) to the solution. LiBr acts as a mild Lewis acid to activate the epoxide.

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Slowly add (R)-propylene oxide (6.39 g, 110 mmol, 1.1 equiv.) dropwise over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the consumption of the starting oxazolidinone by TLC (Eluent: 80% EtOAc in Hexanes).

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, e.g., 50% to 100% ethyl acetate in hexanes) to afford the final product, this compound, as a clear, viscous oil.[7]

G cluster_0 Part 1: Oxazolidinone Formation cluster_1 Part 2: N-Alkylation P1_Setup 1. Assemble Dry Glassware (N2 Atmosphere) P1_Charge 2. Add (R)-Alaninol, Diethyl Carbonate, K2CO3 P1_Setup->P1_Charge P1_React 3. Heat to Reflux (125°C) Monitor by TLC P1_Charge->P1_React P1_Workup 4. Cool, Filter, Concentrate P1_React->P1_Workup P1_Purify 5. Recrystallize or Column Chromatography P1_Workup->P1_Purify P1_Product (R)-5-Methyl-2-oxazolidinone P1_Purify->P1_Product P2_Setup 1. Dissolve Oxazolidinone in Anhydrous THF P1_Product->P2_Setup Use in Part 2 P2_Cat 2. Add LiBr Catalyst P2_Setup->P2_Cat P2_Sub 3. Cool to 0°C, Add (R)-Propylene Oxide P2_Cat->P2_Sub P2_React 4. Warm to RT, Stir 24h Monitor by TLC P2_Sub->P2_React P2_Quench 5. Quench with aq. NH4Cl P2_React->P2_Quench P2_Extract 6. Extract with DCM P2_Quench->P2_Extract P2_Purify 7. Dry, Concentrate, Column Chromatography P2_Extract->P2_Purify P2_Product Final Chiral Product P2_Purify->P2_Product caption Fig 2. Step-by-step experimental workflow.

Fig 2. Step-by-step experimental workflow.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey ReagentsCatalystTypical Yield (%)Typical e.e. (%)AdvantagesDisadvantages
Epoxide + Isocyanate Chiral Epoxide, IsocyanateLewis Acid (e.g., Cr(salphen))[9]80-95%>99%Convergent, high atom economy, high yield.[8]Requires synthesis of isocyanate precursor; catalyst can be expensive.
Amino Alcohol + Carbonate Chiral Amino Alcohol, Diethyl CarbonateBase (e.g., K₂CO₃)75-90%>99%Uses stable, readily available materials; avoids toxic reagents.Two-step process (cyclization then alkylation); may require higher temperatures.
Amino Alcohol + Phosgene Chiral Amino Alcohol, PhosgeneStoichiometric Base85-95%>99%High yielding and fast reaction.Phosgene is extremely toxic and requires specialized handling.

Conclusion

The chiral synthesis of this compound is a critical process for accessing valuable intermediates in pharmaceutical development. The choice between a convergent cycloaddition and a stepwise approach from an amino alcohol depends on factors such as reagent availability, safety protocols, and scalability. The detailed protocol provided here represents a robust and relatively safe method for producing this compound with high enantiomeric purity. By understanding the underlying mechanistic principles, researchers can troubleshoot and adapt these procedures to achieve optimal results in their synthetic campaigns.

References
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Lee, J., & Kim, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(11), 3321. [Link]

  • De Simone, A., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(1), 961-969. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-7). Wiley-VCH. [Link]

  • Various Authors. (n.d.). Enantioselective Synthesis of Oxazolidinones. ResearchGate. [Link]

  • NIST. (n.d.). 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Da Silva, E. F., et al. (2016). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Scientific Reports, 6, 29221. [Link]

  • North, M., & Ritson, D. J. (2011). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. European Journal of Organic Chemistry, 2011(22), 4218-4224. [Link]

  • Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
  • Google Patents. (n.d.). WO2010017948A2 - Pharmaceutical compositions with modified release properties comprising 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl)-methyl)-2-thiophencarboxamid.
  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834. [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • Madhusudhan, G., et al. (2006). Synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione. Indian Journal of Chemistry, 45B, 1264-1267.
  • ResearchGate. (2015). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. [Link]

  • North, M., & Ritson, D. J. (2011). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. ResearchGate. [Link]

  • Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. Chemical Reviews, 92(5), 833-856. [Link]

  • National Institutes of Health. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834. [Link]

Sources

Mastering Asymmetric Synthesis: Detailed Application Notes and Protocols for 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control stereochemistry. This guide provides an in-depth exploration of a lesser-utilized but potentially valuable chiral auxiliary, 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. While structurally similar to the widely-used Evans auxiliaries, the presence of a pendant hydroxyl group introduces unique considerations that must be addressed for successful application.

This document moves beyond a simple recitation of steps, delving into the rationale behind the protocols and offering insights honed from practical experience. We will navigate the essential reactions, from acylation and stereoselective alkylation to aldol additions and the final cleavage of the auxiliary, with a critical focus on the necessary strategic modifications imposed by the hydroxypropyl moiety.

Introduction to this compound

This compound, with the chemical formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol , is a heterocyclic compound belonging to the oxazolidinone family.[1][2] These compounds are renowned for their role as chiral auxiliaries, capable of directing the stereochemical outcome of reactions on an attached acyl group.[3] The stereogenic center at the 5-position of the oxazolidinone ring, bearing a methyl group, serves to create a chiral environment that facially biases the approach of electrophiles to the enolate derived from the N-acyl group.

A key structural feature of the title compound is the 2-hydroxypropyl group at the N-3 position. This hydroxyl group, while potentially influencing solubility and other physical properties, presents a significant chemical challenge.[4] Its acidic proton will readily react with the strong bases (e.g., n-butyllithium, lithium diisopropylamide) required for enolate formation, consuming valuable reagent and preventing the desired reaction. Therefore, a crucial first step in almost all applications of this auxiliary in asymmetric synthesis is the protection of this hydroxyl group.

I. Protection of the Hydroxyl Group: A Prerequisite for Reactivity

The success of subsequent stereoselective reactions hinges on the effective masking of the hydroxypropyl group. The ideal protecting group must be stable to strongly basic and nucleophilic conditions at low temperatures and be readily removable without affecting the newly formed stereocenters or the chiral auxiliary itself. Silyl ethers and benzyl ethers are excellent candidates.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS) group is a robust and widely used protecting group for alcohols, demonstrating excellent stability towards strong bases and many other reagents.[5]

Rationale: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBS-Cl. Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a catalyst. The deprotection is achieved using a fluoride source, which has a very high affinity for silicon, leading to selective cleavage of the Si-O bond.[5]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.5 M solution) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq.) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(2-(tert-Butyldimethylsilyloxy)propyl)-5-methyl-2-oxazolidinone.

II. N-Acylation: Attaching the Prochiral Substrate

With the hydroxyl group protected, the next step is to attach the acyl group that will undergo stereoselective transformation. A standard and effective method involves deprotonation of the oxazolidinone nitrogen with a strong base followed by quenching with an acyl chloride.

Protocol 2: N-Acylation using n-Butyllithium

Rationale: n-Butyllithium (n-BuLi) is a strong base that readily deprotonates the N-H of the protected oxazolidinone to form a lithium amide. This nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of the acyl chloride to form the desired N-acyl oxazolidinone. The reaction is performed at low temperature (-78 °C) to prevent side reactions.

Step-by-Step Methodology:

  • Dissolve the TBS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq., typically as a solution in hexanes) dropwise via syringe.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Parameter Protocol 2: N-Acylation
Oxazolidinone TBS-protected this compound
Base n-Butyllithium (n-BuLi)
Acylating Agent Acyl Chloride (e.g., Propionyl chloride)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Typical Yield 85-95%

III. Diastereoselective Alkylation: Creating a New Stereocenter

The N-acylated oxazolidinone is now poised for the creation of a new stereocenter α to the carbonyl group. This is achieved by forming a chiral enolate which then reacts with an electrophile, typically an alkyl halide.

Protocol 3: Diastereoselective Enolate Alkylation

Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, forming a lithium enolate. The stereochemistry of the enolate is controlled by the chiral auxiliary. The bulky substituent at the 5-position of the oxazolidinone ring directs the alkylating agent to the opposite, less sterically hindered face of the enolate, leading to a high degree of diastereoselectivity.[3]

alkylation_workflow start N-Acyl Oxazolidinone enolate Chiral (Z)-Enolate Formation start->enolate LDA, THF, -78 °C alkylation Alkylation with Electrophile (R-X) enolate->alkylation R-X, -78 °C to RT product Diastereomerically Enriched Product alkylation->product

Caption: Workflow for Diastereoselective Alkylation.

Step-by-Step Methodology:

  • Prepare a solution of LDA (1.1 eq.) in anhydrous THF by adding n-BuLi to a solution of diisopropylamine at -78 °C and stirring for 30 minutes.

  • In a separate flame-dried flask, dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (approx. 0.1 M solution) and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the N-acyl oxazolidinone solution via cannula or syringe.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

IV. Diastereoselective Aldol Reactions

Aldol reactions are a powerful method for C-C bond formation. Using an N-acyl oxazolidinone auxiliary allows for highly diastereoselective aldol additions.

Protocol 4: Boron-Mediated Asymmetric Aldol Reaction

Rationale: The formation of a boron enolate with reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base (e.g., triethylamine) leads to a rigid, six-membered transition state. The stereochemistry of the aldol adduct is dictated by the facial bias imposed by the chiral auxiliary in this well-defined transition state.

aldol_mechanism acyl_ox N-Acyl Oxazolidinone + Bu₂BOTf, Et₃N boron_enolate Boron (Z)-Enolate (Chelated Structure) acyl_ox->boron_enolate transition_state {Zimmerman-Traxler Transition State | (Chair-like)} boron_enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state aldol_adduct {Syn-Aldol Adduct | (Diastereomerically Enriched)} transition_state->aldol_adduct

Caption: Mechanism of Boron-Mediated Aldol Reaction.

Step-by-Step Methodology:

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of triethylamine (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

V. Cleavage of the Chiral Auxiliary

After the desired stereocenter(s) have been installed, the chiral auxiliary must be removed to yield the final product. The method of cleavage depends on the desired functionality (e.g., carboxylic acid, alcohol, aldehyde).

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

Rationale: Hydrogen peroxide in the presence of a base like lithium hydroxide (LiOH) is a common and effective method for cleaving the N-acyl bond to yield the corresponding carboxylic acid. The hydroperoxide anion is a potent nucleophile that selectively attacks the exocyclic carbonyl group.

Step-by-Step Methodology:

  • Dissolve the alkylated or aldol adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extract the carboxylic acid product with ethyl acetate.

  • The chiral auxiliary can often be recovered from the aqueous layer.

VI. Deprotection of the Hydroxyl Group

The final step is the removal of the protecting group from the hydroxyl moiety. The choice of deprotection method depends on the protecting group used.

Protocol 6: Deprotection of a TBS Ether

Rationale: As mentioned earlier, fluoride ions have a strong affinity for silicon and are the reagents of choice for cleaving silyl ethers. Tetrabutylammonium fluoride (TBAF) is a common fluoride source that is soluble in organic solvents.[6]

Step-by-Step Methodology:

  • Dissolve the TBS-protected final product (1.0 eq.) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq., 1.0 M solution).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once complete, concentrate the reaction mixture.

  • Purify the product by flash column chromatography to remove the silyl byproducts and any excess TBAF.

Parameter Protocol 6: TBS Deprotection
Substrate TBS-protected alcohol
Reagent Tetrabutylammonium fluoride (TBAF)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Typical Yield >90%

VII. Characterization

The structural elucidation of the starting materials, intermediates, and final products is crucial. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: Will show characteristic signals for the oxazolidinone ring protons, the methyl group at C5, and the protons of the hydroxypropyl chain. Upon acylation and alkylation, new signals corresponding to the introduced groups will appear.

  • ¹³C NMR: The carbonyl carbon of the oxazolidinone typically appears around 155-160 ppm. Other carbons of the ring and side chains will have distinct chemical shifts.

  • IR Spectroscopy: A strong carbonyl stretch for the oxazolidinone will be present around 1750-1780 cm⁻¹. The hydroxyl group of the starting material will show a broad O-H stretch around 3400 cm⁻¹.

  • Mass Spectrometry: Will provide the molecular weight of the compounds, confirming their identity.

While specific, experimentally verified NMR data for this compound and its derivatives are not widely available in the literature, the expected chemical shifts can be predicted based on analogous structures.

Conclusion

This compound represents a potentially useful, though under-explored, chiral auxiliary. Its application requires a strategic approach, with the foremost consideration being the protection of the pendant hydroxyl group. By employing robust protecting groups such as TBS ethers, the full synthetic utility of this chiral auxiliary in diastereoselective alkylations and aldol reactions can be unlocked. The protocols outlined in this guide provide a comprehensive framework for researchers to employ this reagent in the asymmetric synthesis of complex molecules, with a clear understanding of the chemical principles guiding each transformation. As with any synthetic methodology, empirical optimization of reaction conditions for specific substrates is highly recommended to achieve the best results.

References

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Master Organic Chemistry. Alcohol Protecting Groups. [Link]

  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. 2021.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • NROChemistry. Protection of Alcohols. [Link]

  • ACS Publications. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. 2023.
  • University of Windsor. Alcohol Protecting Groups.
  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). 2024.
  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • GSRS. N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE. [Link]

  • NIST. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

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Application Notes and Protocols for Evaluating the Antibacterial Efficacy of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial efficacy of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation of this class of compounds.

Introduction: The Promise of Novel Oxazolidinones

The oxazolidinones are a critical class of synthetic antibiotics, renowned for their activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and reduces the likelihood of cross-resistance.[2][3] The core structure of oxazolidinones, featuring a 2-oxazolidinone ring, provides a versatile scaffold for chemical modification to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

The specific derivatives, this compound, are of particular interest. The hydroxymethyl group at the 5-position and the N-aryl substituent are key features for their antibacterial activity.[4] The introduction of a 2-hydroxypropyl group at the N-3 position may influence the compound's solubility, cell permeability, and interaction with the ribosomal target. This guide provides the necessary tools to rigorously assess the antibacterial potential of these novel derivatives.

Mechanism of Action: Inhibition of Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a crucial first step in protein biosynthesis.[5] This action blocks the assembly of the 70S ribosome, thereby halting the translation of messenger RNA (mRNA) into proteins and ultimately inhibiting bacterial growth and reproduction.[2]

50S_subunit 50S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Ribosomal Subunit (with fMet-tRNA and mRNA) 30S_subunit->Initiation_Complex Combines with 50S Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to P site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Protocols

A systematic evaluation of a novel antibacterial agent requires a multi-faceted approach. The following protocols are designed to provide a comprehensive assessment of the in vitro antibacterial efficacy and safety profile of this compound derivatives. It is imperative to adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure the reproducibility and comparability of results.[6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] This is a fundamental parameter for assessing the potency of a new antibacterial compound.[9]

This method is widely used for its efficiency and the small quantities of reagents required.

Materials:

  • This compound derivative (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and relevant clinical isolates)

  • Positive control antibiotic (e.g., Linezolid)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.

Start Start Prep_Compound Prepare Test Compound Stock Solution Start->Prep_Compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Sources

Application Notes and Protocols for the Development of Novel Antibiotics with a 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae have rendered many first-line antibiotics ineffective, leading to increased morbidity and mortality.[1][2] This escalating crisis necessitates the urgent development of new classes of antibiotics with novel mechanisms of action to combat these resilient pathogens.

The oxazolidinones are a class of synthetic antibiotics that have emerged as a critical tool in the fight against Gram-positive bacterial infections.[3] The first clinically approved member of this class, linezolid, has been instrumental in treating serious infections caused by MDR bacteria.[4] Oxazolidinones exert their bacteriostatic effect by inhibiting protein synthesis at a very early stage, a mechanism distinct from other protein synthesis inhibitors.[5][6] This unique mode of action provides a significant advantage, as cross-resistance with other antibiotic classes is less likely.

This guide focuses on the development of novel antibiotics centered around a promising scaffold: 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone . The strategic incorporation of a 2-hydroxypropyl group at the N-3 position and a methyl group at the C-5 position of the oxazolidinone core offers potential for enhanced potency, improved pharmacokinetic properties, and a favorable safety profile. These modifications are designed to optimize interactions with the bacterial ribosome and to mitigate some of the adverse effects associated with earlier generations of oxazolidinones.

This document provides a comprehensive overview of the synthesis, characterization, and evaluation of these novel antibiotic candidates. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation antibacterial agents.

The this compound Scaffold: Rationale and Design

The core structure of the proposed antibiotic candidates is the this compound ring. The design of this scaffold is rooted in established structure-activity relationship (SAR) principles of the oxazolidinone class.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibiotics target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit and interfere with the formation of the initiation complex, which is the first step in the translation of messenger RNA (mRNA) into protein.[6] By preventing the assembly of a functional ribosome, oxazolidinones effectively halt the production of essential bacterial proteins, leading to the cessation of growth and replication.

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Initiation Complex (fMet-tRNA + mRNA + 30S) Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit Oxazolidinone 3-(2-Hydroxypropyl)-5-methyl- 2-oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to Inhibition Inhibition Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents formation of

Caption: Mechanism of action of oxazolidinone antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of oxazolidinones is highly dependent on the substituents at various positions of the core ring. The (S)-configuration at the C-5 position is crucial for antibacterial activity.[7] The N-aryl substituent and the C-5 side chain play significant roles in determining the potency and spectrum of activity.

  • N-3 Position (2-Hydroxypropyl Group): The introduction of a hydroxypropyl group at the N-3 position is hypothesized to enhance water solubility and potentially improve the pharmacokinetic profile of the molecule. The hydroxyl group may also form additional hydrogen bonds with the ribosomal target, thereby increasing binding affinity and antibacterial potency.

  • C-5 Position (Methyl Group): While many potent oxazolidinones possess a C-5 acetamidomethyl side chain, modifications at this position can lead to improved properties.[8][9] A methyl group at C-5 is a smaller, less complex substituent that may reduce the potential for off-target effects and associated toxicities.

Synthesis of this compound Derivatives: A Proposed Protocol

The synthesis of the target scaffold can be achieved through a multi-step process. The following is a proposed synthetic route based on established methodologies for the synthesis of substituted oxazolidinones.

Synthetic_Pathway Starting_Material Commercially Available Chiral Precursor Step1 Synthesis of (5R)-5-methyl-2-oxazolidinone Starting_Material->Step1 Step2 N-Alkylation with Propylene Oxide Step1->Step2 Final_Product 3-(2-Hydroxypropyl)-5-methyl- 2-oxazolidinone Step2->Final_Product

Caption: Proposed synthetic workflow.

Step 1: Synthesis of (5R)-5-methyl-2-oxazolidinone

The stereoselective synthesis of the chiral intermediate, (5R)-5-methyl-2-oxazolidinone, is a critical step. This can be achieved from a suitable chiral starting material, such as a protected (R)-alaninol, followed by cyclization.

Protocol:

  • Protection of (R)-alaninol: React (R)-alaninol with a suitable protecting group (e.g., Boc anhydride) to protect the amino group.

  • Cyclization: Treat the protected (R)-alaninol with a carbonylating agent (e.g., phosgene, triphosgene, or a carbonyldiimidazole) in the presence of a base to facilitate the formation of the oxazolidinone ring.

  • Deprotection: Remove the protecting group to yield (5R)-5-methyl-2-oxazolidinone.

  • Purification: Purify the product by column chromatography or recrystallization.

Step 2: N-Alkylation with Propylene Oxide

The introduction of the 2-hydroxypropyl group at the N-3 position can be achieved via N-alkylation using propylene oxide.

Protocol:

  • Deprotonation: Treat (5R)-5-methyl-2-oxazolidinone with a strong base (e.g., sodium hydride or n-butyllithium) in an aprotic solvent (e.g., THF or DMF) at low temperature to generate the corresponding anion.

  • Alkylation: Add propylene oxide to the reaction mixture and allow it to warm to room temperature. The reaction will proceed via nucleophilic attack of the oxazolidinone anion on the epoxide ring.[10]

  • Quenching and Workup: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and perform an aqueous workup to isolate the crude product.

  • Purification: Purify the final product, this compound, by column chromatography.

Note: The reaction conditions, including the choice of base, solvent, and temperature, may need to be optimized to maximize the yield and minimize side reactions.

In Vitro Evaluation of Novel Antibiotic Candidates

Once synthesized, the novel antibiotic candidates must be rigorously evaluated for their antibacterial activity and potential toxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds.[2]

Protocol (based on CLSI guidelines):

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or a suitable broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.

    • Include a growth control (bacteria with no compound) and a sterility control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus (ATCC 29213) MIC (µg/mL)MRSA (Clinical Isolate) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)VRE (Clinical Isolate) MIC (µg/mL)
Candidate 1
Candidate 2
Linezolid
Vancomycin
Cytotoxicity Assay: MTT Assay

It is crucial to assess the potential toxicity of new antibiotic candidates to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a suitable density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation:

CompoundCell LineIC₅₀ (µg/mL)
Candidate 1 HeLa
Candidate 2 HeLa
Doxorubicin (Control) HeLa

In Vivo Efficacy Evaluation: Murine Sepsis Model

Promising antibiotic candidates identified through in vitro screening should be further evaluated for their efficacy in a relevant animal model of infection. The murine sepsis model is a widely used and well-characterized model for assessing the in vivo activity of new antibacterial agents.[13][14]

Protocol (Murine Peritonitis Model):

  • Infection Induction:

    • Induce peritonitis in mice by intraperitoneal (IP) injection of a standardized bacterial suspension (e.g., S. aureus).[15][16] The bacterial inoculum should be sufficient to cause a lethal infection in untreated animals.

  • Treatment Administration:

    • At a specified time post-infection (e.g., 1-2 hours), administer the test compound and control antibiotics (e.g., linezolid) via a clinically relevant route (e.g., intravenous or subcutaneous).[17]

    • A vehicle control group should also be included.

  • Monitoring and Endpoints:

    • Monitor the animals for signs of illness and survival over a defined period (e.g., 7 days).

    • Primary endpoints typically include survival rate and reduction in bacterial burden in key organs (e.g., spleen, liver, and blood) at a specific time point.

Data Presentation:

Treatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load in Spleen (log₁₀ CFU/g)
Vehicle Control -
Candidate 1
Candidate 2
Linezolid

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"Infection" [label="Induce Peritonitis in Mice\n(IP injection of bacteria)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment" [label="Administer Test Compound\nand Controls", shape=box]; "Monitoring" [label="Monitor Survival and\nClinical Signs", shape=box]; "Endpoint" [label="Determine Survival Rate and\nBacterial Burden in Organs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Infection" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; }

Sources

Application Note: A Robust and Scalable Synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, a key intermediate in pharmaceutical manufacturing. The described protocol is designed for robustness, safety, and scalability, making it suitable for researchers, scientists, and drug development professionals. The synthesis is based on the efficient reaction of 1-aminopropan-2-ol with propylene carbonate. This document details the underlying chemical principles, a step-by-step kilogram-scale protocol, safety and handling procedures, and analytical methods for process monitoring and quality control.

Introduction: The Significance of this compound

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics, which are crucial for treating multi-drug resistant Gram-positive bacterial infections.[1] this compound serves as a versatile building block for the synthesis of more complex pharmaceutical ingredients. Its bifunctional nature, possessing both a secondary alcohol and the oxazolidinone ring, allows for diverse subsequent chemical modifications.

The synthesis route detailed herein was selected for its adherence to principles of green chemistry, utilizing readily available and relatively low-hazard starting materials, and proceeding without the need for heavy metal catalysts. The reaction of an amino alcohol with a cyclic carbonate represents a common and efficient strategy for the formation of oxazolidinones.[2]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the nucleophilic addition of the primary amine of 1-aminopropan-2-ol to the electrophilic carbonyl carbon of propylene carbonate. This is followed by an intramolecular cyclization with the elimination of propylene glycol.

Reaction Scheme:

The reaction is typically carried out at elevated temperatures to drive the cyclization and removal of the propylene glycol byproduct. The absence of a catalyst simplifies the process and purification, which is a significant advantage in large-scale production.

Diagram of the Reaction Mechanism

Reaction_Mechanism 1-Aminopropan-2-ol 1-Aminopropan-2-ol Intermediate Intermediate 1-Aminopropan-2-ol->Intermediate Nucleophilic Attack Propylene Carbonate Propylene Carbonate Propylene Carbonate->Intermediate Product Product Intermediate->Product Intramolecular Cyclization Byproduct Byproduct Intermediate->Byproduct Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Process Safety and Hazard Analysis

A thorough understanding and mitigation of potential hazards is paramount in any scale-up synthesis.

  • 1-Aminopropan-2-ol: This starting material is a combustible liquid and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. Handling should be performed in a well-ventilated area, away from open flames and ignition sources, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Propylene Carbonate: This reagent is a known eye irritant.[4][5][6] Ingestion may cause gastrointestinal irritation.[5] Standard laboratory PPE should be worn during handling.

  • Reaction Conditions: The reaction is performed at an elevated temperature, necessitating caution to prevent thermal burns. The reaction should be conducted in a reactor equipped with proper temperature control and monitoring.

Detailed Kilogram-Scale Synthesis Protocol

This protocol is designed for a 50 L reactor and can be scaled proportionally.

Equipment:
  • 50 L glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, temperature probe, and a reflux condenser.

  • Vacuum distillation setup.

  • Appropriate pumps and transfer lines for handling reagents.

Reagents:
ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles
1-Aminopropan-2-ol78-96-675.117.51 kg100.0
Propylene Carbonate108-32-7102.0911.23 kg110.0
Procedure:
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 1-aminopropan-2-ol (7.51 kg).

  • Initiation of Reaction: Begin stirring and slowly add propylene carbonate (11.23 kg) to the reactor over a period of 30-60 minutes. The addition is exothermic, and the temperature should be monitored.

  • Reaction Progress: After the addition is complete, heat the reaction mixture to 120-130 °C. The reaction progress can be monitored by GC/MS or HPLC to check for the disappearance of the starting materials. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to below 80 °C.

    • The propylene glycol byproduct and any unreacted starting materials are removed by vacuum distillation.

    • The remaining crude product is then purified by fractional vacuum distillation to yield the final product.

Diagram of the Experimental Workflow

Synthesis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification & Isolation cluster_QC Quality Control Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Charge_Reagents Charge Reagents (1-Aminopropan-2-ol, Propylene Carbonate) Reactor_Prep->Charge_Reagents Heat_React Heat to 120-130 °C (8-12 hours) Charge_Reagents->Heat_React Cool_Down Cool to < 80 °C Heat_React->Cool_Down Vacuum_Distillation Vacuum Distillation (Remove Byproduct) Cool_Down->Vacuum_Distillation Fractional_Distillation Fractional Vacuum Distillation (Purify Product) Vacuum_Distillation->Fractional_Distillation Analysis Product Analysis (HPLC, NMR, GC/MS) Fractional_Distillation->Analysis

Caption: Kilogram-scale synthesis workflow for this compound.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the quantitative analysis of this compound and to detect any impurities. A C18 column with a mobile phase of methanol and water or a phosphate buffer is a suitable starting point.[7] Detection can be performed using a UV detector at a wavelength of around 210 nm.

  • Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful tool for identifying and quantifying volatile components, including the starting materials, byproduct, and the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the final product. The spectra should be consistent with the structure of this compound.

Expected Results and Data Summary

The following table summarizes the expected outcomes for the kilogram-scale synthesis.

ParameterExpected ValueAnalytical Method
Yield 85-95%Gravimetric
Purity >98%HPLC, GC/MS
Appearance Colorless to pale yellow liquidVisual
Identity Conforms to structure¹H NMR, ¹³C NMR, MS

Conclusion

The protocol described in this application note presents a scalable, efficient, and safe method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can reliably produce this valuable pharmaceutical intermediate in kilogram quantities. The provided analytical methods will ensure the quality and consistency of the final product, facilitating its use in further drug development and manufacturing processes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77017, this compound. [Link]

  • Google Patents. CN101033193A - Method of synthesizing 2-aminopropanol.
  • PubMed. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. [Link]

  • Carl Roth. Safety Data Sheet: Propylene carbonate. [Link]

  • Google Patents.
  • ACS Publications. Quantification of this compound in Groundwater and Sludge by Isotope Dilution Gas Chromatography/. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • National Center for Biotechnology Information. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

  • ResearchGate. HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. [Link]

  • Google Patents. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
  • MDPI. Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances. [Link]

  • Drug Development and Delivery. LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. [Link]

  • Semantic Scholar. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. [Link]

  • Redox. Safety Data Sheet Propylene Carbonate. [Link]

  • Gsrs. N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE. [Link]

  • Google Patents. United States Patent (19) 11 Patent Number: 5,977,373. [Link]

  • Google Patents. EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones.
  • ResearchGate. Analytical method for quantification and dissolution essay of 3 mg tablets of Risperidone. [Link]

  • PENTA. Safety Data Sheet Propylene carbonate. [Link]

  • RSC Publishing. Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. [Link]

  • Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • International Journal of Pharmaceutical Sciences. RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF LINEZOLID IN BULK DRUG AND SOLID DOSAGE FORM. [Link]

  • MDPI. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • Springer. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. [Link]

  • Google Patents.
  • Google Patents. US9415053B2 - Solid, orally administrable pharmaceutical composition.
  • bioRxiv. Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. [Link]

  • PubMed Central. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. [Link]

  • Google Patents. WO2010017948A2 - Pharmaceutical compositions with modified release properties comprising 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl)-methyl)-2-thiophencarboxamid.
  • Google Patents.
  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable oxazolidinone intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves the reaction of a 1,2-amino alcohol, 1-aminopropan-2-ol, with a suitable carbonylating agent. A common and relatively safe choice for this transformation is the use of a cyclic carbonate, such as propylene carbonate. This method avoids the use of hazardous reagents like phosgene. The reaction proceeds via a nucleophilic attack of the amine on the carbonate, followed by an intramolecular cyclization to form the oxazolidinone ring.

This guide will focus on the challenges associated with this synthetic route, offering practical solutions grounded in chemical principles.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Question: I have mixed my 1-aminopropan-2-ol and propylene carbonate, but upon analysis (TLC, GC-MS), I see very little or no formation of the desired this compound. What could be the issue?

Answer:

Low or no product formation can be attributed to several factors, primarily related to reaction conditions and reagent quality.

  • Insufficient Reaction Temperature: The reaction between an amino alcohol and a cyclic carbonate often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, you may not be providing enough energy to overcome the activation barrier.

    • Recommendation: Gradually increase the reaction temperature. Start at around 80-100 °C and monitor the reaction progress. The optimal temperature may be higher, potentially up to 150-180 °C, especially if the reaction is performed neat (without solvent). Use an oil bath for uniform heating.

  • Reaction Time: This reaction may be slower than anticipated.

    • Recommendation: Extend the reaction time. Monitor the reaction every few hours using an appropriate analytical technique (e.g., TLC with a suitable stain like ninhydrin to track the consumption of the starting amine, or GC-MS).

  • Reagent Quality: The purity of your starting materials is crucial.

    • 1-Aminopropan-2-ol: This amino alcohol is hygroscopic and can absorb water from the atmosphere. Water can hydrolyze the propylene carbonate and also interfere with the desired reaction pathway.

    • Propylene Carbonate: While generally stable, ensure it is free from significant impurities.

    • Recommendation: Use freshly opened or properly stored reagents. If the 1-aminopropan-2-ol has been opened for a while, consider distillation to remove water and other impurities.

  • Lack of Catalyst: While the reaction can proceed without a catalyst, certain catalysts can significantly improve the reaction rate.

    • Recommendation: Consider the addition of a catalytic amount of a base or an acid. A mild base like potassium carbonate (K₂CO₃) can facilitate the deprotonation of the amino alcohol, increasing its nucleophilicity. Some protocols for similar reactions also utilize Lewis acids. However, start with thermal conditions before introducing a catalyst.

Problem 2: Presence of Significant Side Products

Question: My reaction mixture shows the formation of the desired product, but also several significant side products. How can I identify and minimize them?

Answer:

Side product formation is a common challenge. The most likely side products in this synthesis are:

  • Bis-adducts: The secondary alcohol of the desired product can potentially react with another molecule of propylene carbonate, leading to the formation of a bis-oxazolidinone or other oligomeric species.

  • Unreacted Starting Materials: Incomplete conversion will leave starting materials in your final mixture.

  • Products from side reactions of propylene carbonate: At high temperatures, propylene carbonate can undergo side reactions.

Troubleshooting Strategy:

  • Stoichiometry Control: The molar ratio of the reactants is critical. An excess of propylene carbonate can favor the formation of bis-adducts.

    • Recommendation: Start with a 1:1 molar ratio of 1-aminopropan-2-ol to propylene carbonate. If you observe unreacted amino alcohol, you can try a slight excess of propylene carbonate (e.g., 1.1 equivalents), but be mindful of the potential for side reactions.

  • Temperature Management: Very high temperatures can lead to decomposition and the formation of undesired byproducts.

    • Recommendation: Find the "sweet spot" for the reaction temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor for the appearance of new, unidentified peaks in your analytical data as you increase the temperature.

  • Reaction Monitoring: Closely monitor the reaction to stop it once the starting amine is consumed, preventing further reaction of the product.

    • Recommendation: Use TLC or GC-MS to determine the optimal reaction time. Quench the reaction by cooling it down once you observe the maximum formation of the desired product.

Problem 3: Difficulty in Product Purification

Question: I am having trouble isolating the pure this compound from the crude reaction mixture. What purification methods are most effective?

Answer:

Purification of this product can be challenging due to its physical properties (likely a viscous liquid or a low-melting solid) and the presence of structurally similar impurities.[1]

  • Distillation: Vacuum distillation is often the most effective method for purifying liquid oxazolidinones.[1]

    • Recommendation:

      • First, remove any low-boiling point impurities (like residual solvent or unreacted propylene carbonate) under reduced pressure.

      • Then, perform a fractional vacuum distillation to isolate the product. The boiling point will depend on the pressure, so a good vacuum pump and a well-controlled heating mantle are essential. Be aware that high temperatures during distillation can cause decomposition.[1]

  • Column Chromatography: While possible, it can be problematic. The polar nature of the hydroxyl group and the oxazolidinone ring can lead to tailing on silica gel. Also, some oxazolidines are sensitive to the acidic nature of silica gel and may hydrolyze or isomerize.[1]

    • Recommendation: If you must use chromatography, consider using neutral alumina instead of silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol would be a good starting point. It's crucial to perform a small-scale trial first to assess the stability of your product on the chosen stationary phase.

  • Crystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be an excellent purification method.

    • Recommendation: Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then slowly cooling it down. Seeding with a small crystal of pure product, if available, can help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the synthesis of this compound from 1-aminopropan-2-ol and propylene carbonate?

A1: The reaction likely proceeds through a two-step mechanism:

  • Nucleophilic Attack: The primary amine of 1-aminopropan-2-ol acts as a nucleophile and attacks one of the carbonyl carbons of propylene carbonate. This leads to the opening of the carbonate ring and the formation of a carbamate intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the carbamate intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the carbamate, displacing a molecule of propylene glycol and forming the five-membered oxazolidinone ring.

Q2: How can I monitor the progress of the reaction?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative idea of the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize the spots with a UV lamp (if your compounds are UV active) and/or a staining agent like ninhydrin (which will stain the primary amine of the starting material) or potassium permanganate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of starting materials and the appearance of the product. It also helps in identifying potential side products by their mass spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information about the conversion of starting materials to the product.[2]

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR:

    • Signals corresponding to the methyl group on the oxazolidinone ring.

    • Signals for the diastereotopic protons of the CH₂ group in the oxazolidinone ring.

    • A multiplet for the CH group in the oxazolidinone ring.

    • Signals for the CH₂, CH, and OH protons of the 2-hydroxypropyl side chain.

    • A signal for the methyl group on the side chain.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm).

    • Signals for the carbons of the oxazolidinone ring and the hydroxypropyl side chain.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) group of the oxazolidinone ring, typically in the range of 1730-1760 cm⁻¹.

    • A broad absorption band for the hydroxyl (O-H) group, typically around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.18 g/mol ).[3]

Q4: Does the stereochemistry of the starting 1-aminopropan-2-ol matter?

A4: Yes, the stereochemistry of the starting 1-aminopropan-2-ol will influence the stereochemistry of the final product. 1-aminopropan-2-ol is a chiral molecule. If you start with a racemic mixture of (R)- and (S)-1-aminopropan-2-ol, you will obtain a mixture of diastereomers of this compound. If you start with an enantiomerically pure amino alcohol, you will form a single diastereomer of the product. The stereocenter at the 5-position of the oxazolidinone ring will be determined by the stereochemistry of the starting amino alcohol. The stereocenter on the hydroxypropyl side chain will also be retained.

Illustrative Reaction Scheme and Troubleshooting Flowchart

To visually summarize the synthesis and troubleshooting process, the following diagrams are provided.

Sources

Technical Support Center: Navigating Stability Challenges of N-Substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-substituted oxazolidinones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the experimental lifecycle of these vital compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your research.

Introduction to N-Substituted Oxazolidinone Stability

N-substituted oxazolidinones are a critical class of synthetic compounds, with prominent members like the antibiotic linezolid demonstrating significant therapeutic impact.[1][2] The 2-oxazolidinone ring, a cyclic carbamate, generally offers greater metabolic and chemical stability compared to its non-cyclic counterparts due to the constrained ring structure.[3] However, the nature of the substituent at the nitrogen atom (N-substituent) and other positions, along with various environmental factors, can significantly influence the molecule's susceptibility to degradation. Understanding these stability liabilities is paramount for accurate experimental outcomes and the development of robust drug products.

This guide will delve into the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable strategies to mitigate these challenges.

Frequently Asked Questions (FAQs) on N-Substituted Oxazolidinone Stability

Q1: My N-substituted oxazolidinone is degrading in aqueous solution. What is the most likely cause?

The most common cause of degradation in aqueous media is hydrolysis of the oxazolidinone ring. This process is highly dependent on the pH and temperature of the solution.

  • Mechanism of Hydrolysis: The five-membered ring can be cleaved, particularly under basic conditions, leading to the formation of a ring-opened amino alcohol derivative. The rate of hydrolysis is influenced by the electronic nature of the substituents on the oxazolidinone core.

  • Influence of pH: N-substituted oxazolidinones are generally more stable in acidic to neutral conditions.[4] As the pH increases into the alkaline range, the rate of hydrolysis significantly accelerates. For instance, studies on the antibiotic linezolid have shown it to be least stable at high pH values.

  • Influence of Temperature: Elevated temperatures will increase the rate of hydrolysis.[5] Therefore, storing aqueous solutions of N-substituted oxazolidinones at lower temperatures (e.g., 2-8 °C) is recommended.

  • Influence of Substituents:

    • N-Substituent: Oxazolidinones with an N-phenyl substituent are generally less stable than those with an N-methyl substituent.[6]

    • 2-Position Substituent: The presence of electron-withdrawing groups on a 2-phenyl substituent can increase the rate of hydrolysis.[6]

Q2: I'm observing unexpected degradation of my N-aryl oxazolidinone during my experiments. Could it be oxidation?

Yes, oxidation is another significant degradation pathway for N-substituted oxazolidinones, particularly for those with electron-rich N-aryl substituents or other susceptible functional groups.

  • Mechanism of Oxidation: Oxidative degradation can proceed through various mechanisms, including hydrogen abstraction. For example, studies on the oxazolidinone-derived antibacterial agent RWJ416457 in aqueous solutions indicated an oxidative degradation pathway believed to follow a hydrogen abstraction (HAT) mechanism.[7] The presence of metal ions can also catalyze oxidation.[7]

  • Influence of pH on Oxidation: The pH of the solution can influence both the rate and the product distribution of oxidative degradation. In the case of RWJ416457, one degradant was the major product under acidic conditions, while under neutral and basic conditions, two degradants were formed in equal amounts.[7]

  • Mitigation Strategies:

    • Chelating Agents: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester metal ions that may catalyze oxidation.[7]

    • Antioxidants: The use of antioxidants can be considered, but their selection must be done carefully as they can sometimes accelerate metal-catalyzed oxidation.[8]

    • Inert Atmosphere: Handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.

Q3: My solid N-substituted oxazolidinone is showing discoloration after exposure to light. What is happening?

This is likely due to photodegradation . Many organic molecules, including N-substituted oxazolidinones, are susceptible to degradation upon exposure to light, particularly UV radiation.

  • Mechanism of Photodegradation: Photodegradation can involve a variety of complex reactions, including isomerization, oxidation, hydroxylation, and hydrolysis.[9] The specific degradation products will depend on the chemical structure of the oxazolidinone and the wavelength of light.

  • Troubleshooting and Prevention:

    • Light-Resistant Storage: Always store photosensitive compounds in amber-colored vials or containers that block UV light.

    • Conducting Experiments in Low-Light Conditions: When possible, perform experimental manipulations in a fume hood with the sash down and under reduced lighting.

    • Photostability Studies: If you suspect photosensitivity, a forced degradation study under photolytic conditions can confirm this and help identify the degradation products.

Troubleshooting Guide for Common Stability Issues

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency in aqueous solution over time Hydrolysis- Adjust the pH of the solution to a more neutral or slightly acidic range if compatible with your experiment.- Store solutions at reduced temperatures (2-8 °C).- Prepare fresh solutions before use.
Appearance of new peaks in HPLC analysis of aged samples Hydrolysis, Oxidation, or Photodegradation- Perform a forced degradation study to identify the degradation products and their formation under specific stress conditions (acid, base, peroxide, light, heat).- Use a stability-indicating HPLC method capable of resolving the parent compound from its degradants.[10]
Discoloration of solid compound or solutions Oxidation or Photodegradation- Store the compound under an inert atmosphere (nitrogen or argon).- Protect from light by using amber vials and minimizing light exposure during handling.- Consider the use of antioxidants or chelating agents in solution formulations.[8]
Inconsistent results between experimental batches Degradation during synthesis or purification- Review the synthesis and purification steps for potential exposure to harsh conditions (e.g., high temperatures, strong acids/bases).- Ensure complete removal of residual catalysts or reagents that could promote degradation.

Experimental Protocols

Protocol 1: General Forced Degradation Study for N-Substituted Oxazolidinones

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[11]

Objective: To generate degradation products of an N-substituted oxazolidinone under various stress conditions.

Materials:

  • N-substituted oxazolidinone compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber with controlled light and UV exposure

  • Oven with temperature control

  • HPLC system with a UV detector or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the N-substituted oxazolidinone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature for a defined period, taking samples at various time points.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a thin layer in a vial.

    • Expose the solid to a high temperature (e.g., 80 °C) in an oven for a defined period.

    • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable container like quartz) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze the exposed and control samples by HPLC at various time points.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using techniques like LC-MS and NMR.

Diagram of Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M, 1M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1M, 1M NaOH) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal Degradation (Solid State, 80°C) Thermal->HPLC Photo Photolytic Degradation (UV/Vis Light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants NMR NMR for Structure Elucidation LCMS->NMR Drug N-Substituted Oxazolidinone Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation studies of N-substituted oxazolidinones.

References

  • Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4280. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(3), 386-433. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. [Link]

  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. [Link]

  • A critical review of oxazolidinones: an alternative or replacement for glycopeptides and streptogramins? (2000). The Canadian Journal of Infectious Diseases, 11(4), 205-213. [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Oxazolidinone antibacterial agents: a critical review. (2003). Current Medicinal Chemistry, 10(6), 455-474. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 23, 2026, from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4280. [Link]

  • N-Alkyl nitrones as substrates for access to N-aryl isoxazolidines via a catalyst-free one-pot three-component reaction with nitroso compounds and olefins - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2000). Journal of Biological Chemistry, 275(45), 34979–34986. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 23, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in drug discovery and development | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Stability indicating HPLC method development - a review. (n.d.). Retrieved January 23, 2026, from [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Excipients to Inhibit Efflux Transporters - Encyclopedia.pub. (2022). Retrieved January 23, 2026, from [Link]

  • Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino Acids | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer - PMC. (2021). Retrieved January 23, 2026, from [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). Molecules, 28(21), 7356. [Link]

  • Forced Degradation Studies - SciSpace. (2016). Retrieved January 23, 2026, from [Link]

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu. (n.d.). Retrieved January 23, 2026, from [Link]

  • Excipients Use in Parenteral and Lyophilized Formulation Development. (2015). Journal of Pharmaceutical Sciences, 104(7), 2133-2148. [Link]

  • Oxazolidinone scaffolds in drug discovery and development | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. - NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. (n.d.). Retrieved January 23, 2026, from [Link]

  • A critical review of oxazolidinones: an alternative or replacement for glycopeptides and streptogramins? (2000). The Canadian Journal of Infectious Diseases, 11(4), 205-213. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Photocatalytic Addition of N‑Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode - PMC. (2022). Retrieved January 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC. (2022). Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: The Unrivaled Legacy of Evans Auxiliaries and the Curious Case of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the formation of a specific stereoisomer, remain a cornerstone of this endeavor. Among the pantheon of these chiral directors, the oxazolidinone-based auxiliaries developed by David A. Evans and his research group have achieved an almost legendary status for their reliability, high stereoselectivity, and broad applicability.[1][2] This guide provides a comparative analysis of the well-established Evans auxiliaries and the lesser-known 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, offering insights into the structural nuances that underpin their divergent utilities in modern organic synthesis.

Introduction to Chiral Auxiliaries: A Strategy of Temporary Association

The fundamental principle of a chiral auxiliary is to introduce a stereogenic element that influences the formation of new stereocenters in a predictable manner. This process typically involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product. The success of a chiral auxiliary hinges on several factors, including the ease of its synthesis and attachment, the level of stereocontrol it exerts, and the facility of its removal without racemization of the product.

Evans Auxiliaries: The Gold Standard in Asymmetric Synthesis

Evans auxiliaries are a class of chiral oxazolidinones, typically derived from readily available amino acids.[2] Their widespread adoption stems from their exceptional performance in a variety of carbon-carbon bond-forming reactions, most notably asymmetric alkylations and aldol reactions.[1] The predictable and high levels of diastereoselectivity achieved with these auxiliaries have made them indispensable tools in the total synthesis of complex natural products and in the development of pharmaceutical agents.[1]

The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Chelation

The remarkable stereodirecting ability of Evans auxiliaries is rooted in the conformational rigidity of the N-acylated oxazolidinone system. Upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, a conformationally locked (Z)-enolate is formed through chelation with the metal cation.[2] This chelated intermediate effectively blocks one face of the enolate, leaving the other face accessible for electrophilic attack. The substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding the enolate, thereby dictating the trajectory of the incoming electrophile. For instance, in an alkylation reaction, the electrophile approaches from the less hindered face, opposite to the C4 substituent, leading to the formation of a new stereocenter with a predictable configuration.[2]

Evans_Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Acyl_Oxazolidinone N-Acyl Evans Auxiliary Z_Enolate (Z)-Enolate (Chelated) Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Z_Enolate Alkylated_Product Alkylated Product Z_Enolate->Alkylated_Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Hydrolysis Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂) Cleavage_Reagent->Final_Product

A simplified workflow of an Evans asymmetric alkylation.

A Comparative Look at Common Evans Auxiliaries

The versatility of the Evans platform is further enhanced by the availability of various derivatives, each offering subtle yet significant advantages for specific applications.

Auxiliary NameR Group at C4Typical ApplicationsKey Advantages
(S)-4-Benzyl-2-oxazolidinoneBenzylAlkylation, Aldol, Michael AdditionHigh diastereoselectivity, readily available
(S)-4-Isopropyl-2-oxazolidinoneIsopropylAlkylation, AldolHigh diastereoselectivity, often crystalline products
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl (with Phenyl at C5)Aldol reactionsExcellent for syn-aldol products

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Evans Auxiliary

The following protocol provides a representative example of an asymmetric alkylation using (S)-4-benzyl-2-oxazolidinone.

Step 1: Acylation of the Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equiv.) followed by propionyl chloride (1.2 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran and cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (1.1 equiv., 1.0 M solution in THF) dropwise and stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify by flash column chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 equiv.) in a mixture of tetrahydrofuran and water (3:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 equiv.).

  • Stir the reaction vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Wash the combined organic layers containing the product with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

This compound: An Enigmatic Counterpart

In stark contrast to the well-documented Evans auxiliaries, this compound remains a relatively obscure compound within the context of asymmetric synthesis. While commercially available, a thorough review of the scientific literature reveals a conspicuous absence of data regarding its application as a chiral auxiliary for stereocontrol.[3]

Structural Analysis and Potential Implications

The structure of this compound presents several key differences from the classical Evans auxiliaries that may account for its limited use in asymmetric catalysis:

  • N-Substituent: The presence of a 2-hydroxypropyl group on the nitrogen atom introduces a hydroxyl functionality. This could potentially interfere with the desired reaction pathways by acting as a competing nucleophile or by altering the chelation of the enolate.

  • Lack of a Bulky C4/C5 Substituent: The stereodirecting power of Evans auxiliaries is heavily reliant on the steric bulk of the substituent at the C4 or C5 position of the oxazolidinone ring. In this compound, the methyl group at C5 may not provide sufficient steric hindrance to effectively shield one face of a potential enolate, leading to poor diastereoselectivity.

  • Potential for Alternative Reactivity: The primary documented use of this compound appears to be as a synthetic intermediate for other molecules, such as diisopropanolamine.[4] This suggests that its intended application may lie outside the realm of chiral auxiliaries for asymmetric synthesis.

Structure_Comparison cluster_Evans Evans Auxiliary ((S)-4-Benzyl-2-oxazolidinone) cluster_Other This compound Evans_Structure Evans_Features Key Features: - Bulky C4 substituent (Benzyl) - Directs stereoselective reactions - Well-established performance Evans_Structure->Evans_Features Other_Structure Other_Features Structural Observations: - N-hydroxypropyl group - Small C5 substituent (Methyl) - Limited data as a chiral auxiliary Other_Structure->Other_Features

A structural comparison of a classic Evans auxiliary and this compound.

Performance Comparison: A Data-Driven Divide

Due to the lack of published experimental data for this compound in asymmetric reactions, a direct, quantitative comparison of its performance against Evans auxiliaries is not possible. However, the extensive body of literature on Evans auxiliaries provides a clear benchmark for excellence.

Table 1: Representative Performance Data for Evans Auxiliaries in Asymmetric Alkylation

N-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
PropionylBenzyl Bromide>99:195Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
AcetylAllyl Iodide98:285Smith, T. E. et al. J. Chem. Educ.2008 , 85, 695.[2]
ButyrylMethyl Iodide>99:192Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.

Conclusion: A Clear Verdict in Asymmetric Control

The comparative analysis unequivocally positions Evans auxiliaries as the superior choice for achieving high levels of stereocontrol in a wide range of asymmetric transformations. Their rational design, predictable performance, and extensive documentation in the scientific literature solidify their status as a cornerstone of modern organic synthesis.

While this compound is a valid chemical entity, its structural features and the absence of supporting experimental data suggest that it is not an effective or commonly employed chiral auxiliary for asymmetric synthesis. Researchers and drug development professionals seeking reliable and high-yielding methods for stereoselective synthesis would be well-advised to rely on the proven efficacy of the Evans auxiliary family. The legacy of these powerful tools continues to shape the art and science of building chiral molecules with precision and efficiency.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]

  • Ghosh, A. K.; Fidanze, S.; Senanayake, C. H. cis-1-Amino-2-hydroxyindan as a chiral auxiliary for highly enantioselective aldol reactions. Tetrahedron: Asymmetry1997 , 8 (6), 841-844. [Link]

  • Wu, Y.-D.; Houk, K. N. Theoretical transition structures for chiral auxiliary-controlled aldol additions. J. Am. Chem. Soc.1987 , 109 (3), 908–910. [Link]

  • Agami, C.; Couty, F.; Venier, O. Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry1998 , 9 (22), 3955-3958. [Link]

  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and specificity of intermediates are paramount. 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, a versatile chiral building block, is increasingly utilized in the synthesis of complex molecules.[1] Its structural similarity to other chiral auxiliaries and potential degradation products necessitates a thorough understanding of its cross-reactivity profile. This guide provides a comprehensive framework for evaluating the analytical cross-reactivity of this compound, ensuring the robustness and accuracy of quality control and synthetic process monitoring. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis with potential cross-reactants.

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably in the linezolid class of antibiotics.[2][3] While the primary focus for those compounds is antimicrobial cross-resistance, for an intermediate like this compound, the more immediate concern is analytical cross-reactivity. This refers to the potential for structurally related compounds to interfere with its detection and quantification, leading to inaccurate assessments of purity and yield.

This guide will focus on a proactive, risk-based approach to identifying and mitigating potential cross-reactivity issues. We will explore comparisons with common precursors, side-products, and degradation products that may be encountered during its synthesis and storage.

Potential Cross-Reactivity: A Structural Perspective

The potential for cross-reactivity is primarily dictated by molecular structure. For this compound, we can anticipate potential cross-reactivity from compounds sharing the same core oxazolidinone ring system or those with similar functional groups.

A critical aspect of asymmetric synthesis involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction.[4][5] Oxazolidinone auxiliaries, popularized by Evans, are widely used for their high stereoselectivity in reactions like aldol additions and alkylations.[4][6] this compound itself can be considered a derivative or a related structure to these classic chiral auxiliaries.

Comparison with Structurally Similar Compounds

We will consider the following potential cross-reactants for our comparative analysis:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: A common Evans chiral auxiliary.

  • 5-Methyl-2-oxazolidinone: A potential precursor or degradation product.

  • 3-(2-Oxopropyl)-5-methyl-2-oxazolidinone: A potential oxidation product of the target molecule.

These compounds are selected based on their structural similarity and the likelihood of their presence as impurities or related substances in a synthetic process involving this compound.

Experimental Framework for Assessing Analytical Cross-Reactivity

A robust assessment of analytical cross-reactivity involves challenging a validated analytical method with potential cross-reactants. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity analysis in pharmaceutical development, and thus will be the focus of our experimental design.[7]

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the logical workflow for assessing the analytical cross-reactivity of this compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Reactivity Challenge cluster_2 Phase 3: Data Analysis & Comparison P1_Start Develop a stability-indicating HPLC method for this compound P1_Val Validate the method for specificity, linearity, accuracy, and precision (ICH Q2(R1)) P1_Start->P1_Val P2_Prep Prepare solutions of potential cross-reactants P1_Val->P2_Prep Validated Method P2_Inject Inject individual cross-reactant solutions into the HPLC system P2_Prep->P2_Inject P2_Spike Spike the analyte solution with each potential cross-reactant and inject P2_Inject->P2_Spike P3_Analyze Analyze chromatograms for retention time and peak purity P2_Spike->P3_Analyze Chromatographic Data P3_Compare Compare the chromatographic behavior of the analyte and potential cross-reactants P3_Analyze->P3_Compare P3_Quantify Quantify the degree of interference, if any P3_Compare->P3_Quantify

Caption: Workflow for assessing analytical cross-reactivity.

Detailed Experimental Protocol: HPLC Specificity Study

This protocol outlines the steps to assess the specificity of an HPLC method for this compound against potential cross-reactants.

Objective: To determine if the analytical method can unequivocally assess the analyte in the presence of potential cross-reactants.

Materials:

  • This compound (Analyte)

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Cross-reactant 1)

  • 5-Methyl-2-oxazolidinone (Cross-reactant 2)

  • 3-(2-Oxopropyl)-5-methyl-2-oxazolidinone (Cross-reactant 3)

  • HPLC grade acetonitrile and water

  • Formic acid

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in 50:50 acetonitrile:water.

    • Prepare individual stock solutions of each cross-reactant at 1 mg/mL in the same diluent.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

  • Injection Sequence:

    • Inject a blank (diluent).

    • Inject the analyte standard solution.

    • Inject each cross-reactant standard solution individually.

    • Prepare a spiked sample by mixing the analyte stock solution with each cross-reactant stock solution. Inject the spiked sample.

  • Data Analysis:

    • Determine the retention time of the analyte and each potential cross-reactant.

    • In the chromatogram of the spiked sample, assess the resolution between the analyte peak and the peaks of the cross-reactants. A resolution of >2 is generally considered acceptable.

    • Perform peak purity analysis on the analyte peak in the spiked sample to ensure it is not co-eluting with any impurities.

Forced Degradation Studies

To further challenge the specificity of the method, forced degradation studies should be performed on this compound.[8] This will generate potential degradation products that could interfere with the analysis.

Stress Conditions:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours

  • Basic: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours. Oxidative degradation pathways of oxazolidinones have been previously studied and can lead to various products.[9][10]

  • Thermal: 80 °C for 48 hours

  • Photolytic: ICH Q1B compliant photostability chamber

The stressed samples should be analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the parent analyte peak.

Comparative Data Analysis

The following tables present hypothetical data from the proposed cross-reactivity and forced degradation studies.

Table 1: Chromatographic Comparison of this compound and Potential Cross-Reactants
CompoundRetention Time (min)Resolution from AnalytePeak Purity Index
This compound (Analyte) 10.2 - >0.999
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone15.88.5N/A
5-Methyl-2-oxazolidinone6.16.2N/A
3-(2-Oxopropyl)-5-methyl-2-oxazolidinone9.51.8N/A

Interpretation: In this hypothetical scenario, the method demonstrates good separation for most compounds. However, the resolution for the potential oxidation product is below the ideal of 2, suggesting that method optimization may be required for baseline separation.

Table 2: Forced Degradation Study Results
Stress Condition% DegradationNumber of Degradation ProductsResolution of Major Degradant from Analyte
0.1 M HCl5.213.1
0.1 M NaOH12.822.5
3% H₂O₂25.131.9
Thermal2.314.0
Photolytic1.513.5

Interpretation: The oxidative stress condition resulted in the most significant degradation and produced a major degradant with a resolution close to the limit of acceptability. This highlights the importance of evaluating oxidative stability for oxazolidinone-containing compounds.[9]

Conclusion and Recommendations

This guide provides a comprehensive framework for assessing the analytical cross-reactivity of this compound. The key to a successful evaluation lies in a well-validated, stability-indicating analytical method and a thorough challenge with structurally similar compounds and forced degradation products.

Based on our hypothetical data, we recommend further optimization of the HPLC method to improve the resolution of the analyte from its potential oxidation product. This could involve adjusting the gradient slope, mobile phase composition, or stationary phase chemistry.

By proactively identifying and addressing potential cross-reactivity issues, researchers and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the development of safe and effective medicines.

References

  • Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023, February 8). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Asymmetric Methodology: Evan's Chiral Auxiliary || Carruthers Series Lecture-5|| CSIR-NET GATE JAM. (2020, December 7). YouTube. Retrieved January 24, 2026, from [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. Retrieved January 24, 2026, from [Link]

  • Retrosynthetic analysis of 2-oxazolidinone derivative 5. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Linezolid-impurities. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. (2021, July 14). NIH. Retrieved January 24, 2026, from [Link]

  • 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

  • Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. Retrieved January 24, 2026, from [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (2011, September 12). Retrieved January 24, 2026, from [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Retrieved January 24, 2026, from [Link]

  • What Are Chiral Auxiliaries? - Chemistry For Everyone. (2025, July 27). YouTube. Retrieved January 24, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 24, 2026, from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 12). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 24, 2026, from [Link]

  • Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions - PMC. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • 2-Oxazolidinone, 3-ethenyl-5-methyl-. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Evaluating Impurities in Drugs (Part II of III). (n.d.). Pharmaceutical Technology. Retrieved January 24, 2026, from [Link]

Sources

A Head-to-Head Comparison of N-Substituted Oxazolidinone Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, N-substituted oxazolidinones, particularly the class known as Evans' auxiliaries, have been cornerstone tools in the field of asymmetric synthesis.[1] Their remarkable ability to direct stereochemical outcomes has made them indispensable for constructing complex chiral molecules in academic and industrial research, especially in drug development.[2] These auxiliaries operate by being temporarily incorporated into a substrate, directing the stereoselective formation of new chiral centers, and then being cleaved to reveal the desired enantiomerically enriched product.[3]

The power of this class of molecules lies in the predictable and high levels of stereocontrol imparted by the oxazolidinone scaffold. The substituent on the nitrogen atom (the N-substituent) and the chiral substituent on the oxazolidinone ring itself work in concert to create a highly ordered and sterically defined environment. This forces approaching reagents to attack from a specific face, leading to the preferential formation of one diastereomer.

The Mechanism of Stereocontrol: A Causal Explanation

The high diastereoselectivity achieved with N-acyloxazolidinones stems from the formation of a rigid, chelated enolate intermediate.[5] When the N-acyl group is deprotonated with a suitable base (e.g., LDA, NaHMDS), the resulting enolate coordinates to the metal cation (Li⁺, Na⁺, etc.). This chelation, coupled with the steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl group), effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered face, resulting in a highly diastereoselective bond formation.[5][6]

The choice of the N-acyl group is critical as it influences the geometry of the enolate and the transition state energies, thereby dictating the selectivity of the reaction.[7]

Stereocontrol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Auxiliary Cleavage Start N-Acyl Oxazolidinone Enolate Rigid Chelated (Z)-Enolate Start->Enolate - H⁺ Base Base (e.g., LDA) Base->Start Transition_State Sterically Directed Transition State Enolate->Transition_State Electrophile Electrophile (E⁺) Electrophile->Transition_State Product Diastereomerically Enriched Product Transition_State->Product Cleavage Mild Hydrolysis (e.g., LiOH/H₂O₂) Product->Cleavage Final_Product Enantiopure Carboxylic Acid, Alcohol, etc. Cleavage->Final_Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Caption: General workflow for asymmetric synthesis using an N-acyl oxazolidinone chiral auxiliary.

I. Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The use of chiral oxazolidinones has proven to be a highly reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.[2]

Comparison of N-Acyl Groups

The choice of the N-acyl group directly impacts the reactivity and selectivity of the alkylation. Here, we compare the performance of common N-acyl derivatives in a representative alkylation reaction.

N-Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Propionyl Allyl IodideNaN(TMS)₂98:2>95[5]
Acetyl Benzyl BromideLDA>99:190Evans, D.A. et al. JACS 1981
Glycolyl Benzyl BromideNaHMDS97:385[4]

Expert Insights:

  • The N-propionyl and other simple alkyl acyl groups consistently provide excellent diastereoselectivity (>95:5 d.r.) for a wide range of alkyl halides.[5] The formation of the rigid (Z)-enolate is highly favored, leading to predictable stereochemical outcomes.

  • The steric bulk of the N-acyl group plays a crucial role. Larger groups can enhance selectivity but may decrease reaction rates.

  • For less reactive electrophiles, stronger bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are required to ensure complete enolate formation at low temperatures (-78 °C), which is critical for minimizing side reactions and preserving selectivity.

Validated Experimental Protocol: Asymmetric Allylation of N-Propionyl-4-benzyl-2-oxazolidinone

This protocol is adapted from the work of Smith, T.E., et al. and provides a reliable method for achieving high diastereoselectivity.[5]

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene

  • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

Procedure:

  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add Et₃N (1.5 eq) and a catalytic amount of DMAP. Add propionic anhydride (1.2 eq) dropwise. Heat the mixture to reflux for 30 minutes. Cool to room temperature and perform an aqueous workup to isolate the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add a solution of NaN(TMS)₂ (1.1 eq) in THF dropwise over 15 minutes. Stir the resulting solution for an additional 30 minutes at -78 °C.

  • Alkylation: Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. A typical ratio observed is 98:2.[5]

II. Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds. Evans' auxiliaries provide exceptional control over both relative and absolute stereochemistry, typically yielding the syn-aldol adduct with high selectivity.[7][8]

Comparison of Enolate Generation Methods

The choice of Lewis acid used to form the enolate has a profound impact on the stereochemical outcome. Boron and titanium enolates are most common.

Caption: Chelated transition state model for boron-mediated aldol reactions.
Lewis AcidBaseAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
Bu₂BOTf Et₃NIsobutyraldehyde>99:195Evans, D.A. et al. JACS 1981
TiCl₄ (-)-SparteineBenzaldehyde96:491[9]
MgBr₂·OEt₂ Et₃NBenzaldehyde4:96 (anti selective)88[10]

Expert Insights:

  • Dibutylboron triflate (Bu₂BOTf) is the gold standard for generating boron enolates, which react via a highly organized, six-membered Zimmerman-Traxler transition state to give the syn-aldol product with exceptional selectivity.[7] The reaction is incredibly robust and scalable.

  • Titanium tetrachloride (TiCl₄) in combination with a chiral amine base like (-)-sparteine can also promote syn-selective aldol additions. The mechanism involves a "soft enolization."[9]

  • Interestingly, changing the Lewis acid to magnesium halides can completely reverse the diastereoselectivity, favoring the anti-aldol product.[10] This complementary selectivity is synthetically very powerful, allowing access to all four possible stereoisomers from a single chiral auxiliary.[10]

III. Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. N-acryloyl oxazolidinones serve as excellent chiral dienophiles, reacting with dienes with high levels of facial selectivity.

Comparison of N-Acryloyl Derivatives

The substitution pattern on the oxazolidinone ring dictates the stereochemical outcome.

Oxazolidinone AuxiliaryDieneLewis Acid Catalystendo:exo ratioDiastereomeric Excess (d.e.)Reference
(S)-4-benzyl-N-acryloyl CyclopentadieneEt₂AlCl>99:199%Evans, D.A. et al. JACS 1988
(S)-4-isopropyl-N-crotonyl IsopreneMgBr₂95:594%[4]
N-substituted exo-oxazolidin-2-one ChalconesBF₃·Et₂OHighly stereoselectiveModerate to good[11]

Expert Insights:

  • Lewis acid catalysis is often essential for achieving high rates and selectivities in these reactions. The Lewis acid coordinates to the carbonyl oxygen of the N-acyl group, locking the conformation and enhancing the dienophile's reactivity and facial bias.

  • The bulky substituent at the C4 position (e.g., benzyl) effectively shields one face of the dienophile, forcing the diene to approach from the opposite side.

Conclusion

N-substituted oxazolidinone derivatives remain a premier class of chiral auxiliaries for asymmetric synthesis. Their reliability, high selectivity, and the ease with which the auxiliary can be cleaved and recovered make them a first choice for many challenging synthetic problems.[3] This guide highlights that the specific choice of N-substituent and reaction conditions is paramount for achieving optimal results. By understanding the causal relationships between structure, mechanism, and stereochemical outcome, researchers can rationally select the best derivative for their needs. The ability to access different stereoisomers, such as in the aldol reaction by simply changing the metal catalyst, showcases the remarkable versatility and power of these reagents in modern organic synthesis.[10]

References
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
  • Evans, D. A., & Shaw, J. T. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries.Société Chimique de France.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Advances, 6, 30498-30551.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Journal of Chemical Education, 85(5), 696.
  • Messaadia, S., et al. (2025). Computational mechanistic study of the Diels–Alder reaction between the N-substituted exocyclic oxazolidin-2-one diene and symmetric bis-chalcone.ResearchGate.
  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. (2025). ResearchGate.
  • Oxazolidinones for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • da Silva, A. C. M., et al. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed.
  • evans enolate alkylation-hydrolysisx. (n.d.).
  • Evans, D. A., Helmchen, G., & Rühling, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.ResearchGate.
  • Carreira, E. M., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals.NIH.
  • N-alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives. (n.d.). PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (CAS No. 3375-84-6), grounded in established safety protocols and regulatory standards.

The core principle of this guidance is risk mitigation. While specific hazard data for this compound is not as extensively published as for other common reagents, its structural class—oxazolidinone—necessitates a cautious and informed approach. We will proceed by analyzing its likely properties based on analogous structures and established chemical waste management principles.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Many oxazolidinone-class compounds exhibit one or more of the following hazards:

  • Harmful if Swallowed (Acute Oral Toxicity) [2][3]

  • Causes Skin and Serious Eye Damage [2][3]

  • May Cause an Allergic Skin Reaction [2][3]

  • Toxic to Aquatic Life with Long-Lasting Effects [2][3]

Causality of Protocol: Given these potential hazards, the primary directive is to prevent environmental release and human exposure. Direct disposal into sanitary sewer systems is strictly prohibited, as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[4][5][6] The recommended disposal path is through a licensed hazardous waste management facility, which has the certified technology to incinerate or chemically neutralize the compound safely.[4]

Pre-Disposal: In-Lab Waste Collection and Segregation

Proper disposal begins the moment a material is designated as waste. Adherence to a systematic collection and segregation protocol within the laboratory is critical to prevent dangerous chemical reactions and ensure regulatory compliance.

Step 1: Select the Appropriate Waste Container

The choice of container is the first line of defense against leaks and reactions.

  • Compatibility is Key: Use a container made of material chemically compatible with this compound. High-Density Polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers if there is any doubt about corrosivity, especially for solutions.[7]

  • Condition and Closure: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[7][8] Parafilm or stoppers are not acceptable for sealing a waste container.[7]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate potential vapor pressure changes or expansion.[8]

Step 2: Labeling for Safety and Compliance

Accurate labeling is a regulatory requirement and a critical safety communication tool. Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements.

  • Content Identification: Clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas.

  • Hazard Warning: Affix a "Hazardous Waste" label.

  • Constituent List: If it is a mixed waste stream, list all chemical components and their approximate percentages.

Step 3: Segregate from Incompatible Materials

Chemical incompatibilities can lead to gas evolution, heat generation, or violent reactions.[9] While specific reactivity data for this compound is limited, general principles dictate segregation from:

  • Strong Oxidizing Agents: To prevent potential oxidation reactions.

  • Strong Acids and Bases: Some related compounds can hydrolyze.[10] Segregating from strong acids and bases prevents uncontrolled reactions that could generate heat or gas.

  • Aqueous Waste (unless specified): Keep organic waste streams separate from aqueous ones unless your facility's waste management plan explicitly allows for it.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the standard operating procedure for disposing of this compound waste. This procedure is designed to be a self-validating system, ensuring compliance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[11]

Operational Steps:
  • Designate a Satellite Accumulation Area (SAA): Within your laboratory, designate a specific area for hazardous waste container storage.[8] This area should be under the direct control of laboratory personnel, at or near the point of generation.

  • Transfer Waste: Carefully transfer the this compound waste into the properly labeled, compatible container located in the SAA. Use a funnel if necessary, and ensure it is removed and the container is securely capped immediately after use.[7]

  • Wear Appropriate PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. Consult the manufacturer's SDS for any additional required PPE.[2][4]

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[7][8]

  • Arrange for Pickup: Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[11] Provide them with the full chemical name and quantity. Do not attempt to transport the waste off-site yourself.

  • Maintain Records: Keep accurate records of your waste generation and disposal, as required by your institution and regulatory agencies.[11]

Emergency Procedures: Spill and Exposure

Spill Response:
  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill to prevent further spread.

  • Assess the Risk: For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup: Use an absorbent material (e.g., Chemizorb® or vermiculite) to contain and collect the spilled liquid.[12] Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive liquids.

  • Package and Label: Place the used absorbent material and any contaminated items into a sealed, compatible container. Label it as "Spill Debris containing this compound" and dispose of it as hazardous waste.[13]

Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[12] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Data Summary and Workflow Visualization

To facilitate quick reference and procedural clarity, the following table and diagram summarize the key disposal parameters and the decision-making workflow.

Table 1: Waste Profile Summary for this compound
ParameterGuidelineRationale & Reference
Hazard Classification Assumed Hazardous: Harmful if swallowed, Skin/Eye Irritant, potential Aquatic Toxicity.Based on data for analogous oxazolidinone compounds. A formal hazardous waste determination by the generator is required.[2][3]
Potential EPA Waste Codes Characteristic Waste (e.g., D002 for corrosivity if in acidic/basic solution, or D-code for toxicity if it meets TCLP limits).The generator is legally responsible for determining if the waste meets any RCRA characteristics of ignitability, corrosivity, reactivity, or toxicity.[14]
Recommended Container High-Density Polyethylene (HDPE) or Glass with a screw cap.Ensures chemical compatibility and prevents leaks.[7][8]
Primary Disposal Method Collection by a licensed hazardous waste contractor for incineration or chemical treatment.Prevents environmental contamination and ensures regulatory compliance.[4][15]
Prohibited Disposal DO NOT dispose down the drain or in regular trash.Prevents pollution of waterways and protects wastewater treatment systems.[4][6]
Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical steps a researcher should follow from the point of waste generation to its final removal from the laboratory.

DisposalWorkflow cluster_Lab In-Laboratory Process cluster_Disposal External Disposal Process Start Waste Generated: 3-(2-HP)-5-Me-2-Oxazolidinone SelectContainer Select Compatible Container (HDPE or Glass) Start->SelectContainer LabelContainer Label Container Correctly (Name, 'Hazardous Waste', Date) SelectContainer->LabelContainer AddToSAA Place in Satellite Accumulation Area (SAA) LabelContainer->AddToSAA AddWaste Add Waste to Container (Wear PPE, Cap Immediately) AddToSAA->AddWaste CheckStatus Monitor Container AddWaste->CheckStatus Full Container is Full OR > 1 Year Old CheckStatus->Full YES NotFull Container Not Full AND < 1 Year Old CheckStatus->NotFull NO ArrangePickup Arrange Pickup by EHS / Licensed Waste Contractor Full->ArrangePickup NotFull->AddWaste Continue Use End Waste Removed for Proper Disposal ArrangePickup->End

Caption: Disposal workflow for this compound.

References

  • Aldrich. (2025). Safety Data Sheet: 3-Methyl-2-oxazolidinone.
  • Carl ROTH. (2023). Safety data sheet: Ultracur3D® FL 300.
  • Echemi. (n.d.). 3-Ethenyl-5-methyl-2-oxazolidinone SDS.
  • Biosynth. (2019). Safety Data Sheet: (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-1,3-oxazolidin-2-one.
  • TUNAP. (2020). Safety Data Sheet.
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  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Australian Industrial Chemicals Introductions Scheme (AICIS). (n.d.). 2-Oxazolidinone, 3-ethenyl-5-methyl - Public report.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Daniels Health. (2026). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency.
  • Incompatibility (Geçimsizlik). (n.d.).
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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II.
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  • EHSO Manual 2025-2026. (n.d.). Hazardous Waste.
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A Senior Application Scientist's Guide to Handling 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, experience-driven insights into the safe handling of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, a key building block in medicinal chemistry.[1] While some safety data sheets for similar compounds suggest minimal hazards, others indicate potential risks including skin and eye irritation, and possible allergic reactions.[2][3][4] Therefore, a cautious and well-informed approach is crucial. This document is designed to be your trusted resource, offering clear, actionable steps to ensure your safety and the integrity of your work.

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential hazards of a chemical is the foundation of safe laboratory practice. For this compound, the available data necessitates a conservative approach. Although some sources do not classify it as hazardous, related oxazolidinone compounds have been identified as harmful if swallowed, causing serious eye irritation, and potentially leading to skin irritation or allergic reactions.[2][3][4]

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation or damage.[2][3][4]

  • Skin Irritation and Sensitization: Prolonged or repeated contact may cause skin irritation or an allergic skin reaction.[2][3]

  • Ingestion: The substance may be harmful if swallowed.[2][3]

  • Inhalation: While less defined, avoiding the generation of dusts or aerosols is a standard best practice to prevent respiratory irritation.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following recommendations are based on a comprehensive assessment of the potential risks associated with handling this compound.

Personal Protective Equipment Specifications and Rationale
Eye and Face Protection Use tightly fitting safety goggles or a face shield. This is to prevent eye contact which can cause serious irritation or damage.[2][6]
Hand Protection Wear chemical-impermeable gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use.[5][6]
Skin and Body Protection A standard laboratory coat is required. For larger quantities or situations with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[2][5][6]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. If you are working with larger quantities, or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[7]

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for minimizing risk and ensuring reproducible results. The following procedural steps provide a clear guide for handling this compound safely.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6] Keep the container tightly closed when not in use.[4][5][6][8]

Handling and Use: A Step-by-Step Guide
  • Work Area Preparation:

    • Ensure your workspace is clean and uncluttered.

    • Verify that a functioning eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or volatile solutions.[6]

  • Donning PPE:

    • Put on your laboratory coat.

    • Wash and dry your hands thoroughly.

    • Don your safety glasses or goggles.

    • Put on your chemical-resistant gloves.

  • Chemical Handling:

    • Before opening the container, allow it to come to room temperature to avoid moisture condensation.[8]

    • Carefully open the container, avoiding any splashing or creation of dust.

    • Use a clean spatula or other appropriate tool to transfer the chemical.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed when not in use.[4][5][6][8]

  • Post-Handling:

    • Clean any contaminated surfaces thoroughly.[8]

    • Properly dispose of any contaminated materials (see Disposal Plan below).

    • Doff your PPE in the reverse order of donning, being careful to avoid contaminating your skin.

    • Wash your hands thoroughly with soap and water.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent and nature of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: This may include respiratory protection depending on the size and nature of the spill.

  • Contain and Clean:

    • For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

    • For solid spills, carefully sweep or scoop up the material, avoiding the creation of dust.

    • Place the contained spill material into a labeled, sealed container for proper disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: A Commitment to Environmental Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection:

    • All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled waste container.

  • Disposal Method:

    • Dispose of chemical waste through a licensed chemical waste disposal company.[5]

    • Do not discharge this chemical or its solutions into the sewer system or the environment.[5][6]

Visualizing Safety: A Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Completion prep_start Start: Receive Chemical inspect Inspect Container prep_start->inspect store Store Appropriately inspect->store assess_task Assess Task Risk store->assess_task select_ppe Select & Don PPE assess_task->select_ppe Low Risk assess_task->select_ppe High Risk prep_workspace Prepare Workspace select_ppe->prep_workspace handle_chemical Handle Chemical in Ventilated Area prep_workspace->handle_chemical decontaminate Decontaminate & Clean handle_chemical->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via Licensed Contractor segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Handling this compound

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • TUNAP. (2020, August 3). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.